Physicochemical Properties of Tetrahydrothiophene-2,2,5,5-d4: A Technical Guide
Introduction: The Strategic Role of Deuterated Thiolanes In the landscape of drug development and structural biology, Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) serves as a critical specialized reagent. Unlike its non-deute...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Deuterated Thiolanes
In the landscape of drug development and structural biology, Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) serves as a critical specialized reagent. Unlike its non-deuterated parent, this isotopologue provides a unique window into metabolic stability and spectroscopic clarity. By selectively substituting hydrogen with deuterium at the
-positions (C2 and C5) adjacent to the sulfur atom, researchers can exploit the Kinetic Isotope Effect (KIE) to probe oxidative metabolic pathways—specifically S-oxidation versus -carbon hydroxylation—and eliminate signal interference in Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide details the physicochemical profile, synthesis logic, and experimental applications of THT-d4, designed for scientists requiring high-fidelity data for metabolic and structural studies.
Physicochemical Profile
The following data consolidates experimental values and calculated estimates based on isotopic mass differences.
Table 1: Comparative Properties of THT-d4 vs. THT (Unlabeled)
The synthesis of the 2,2,5,5-d4 isotopologue requires precise placement of deuterium at the carbons adjacent to the sulfur. Direct H/D exchange on tetrahydrothiophene is difficult and non-selective. The authoritative route utilizes Succinic Anhydride as the scaffold, reducing the carbonyls with Lithium Aluminum Deuteride (LiAlD4) to install the deuterium atoms at the terminal positions before ring closure.
Experimental Workflow
Reduction: Succinic anhydride is reduced by LiAlD4 in dry THF. The carbonyl carbons (
) are converted to methylene groups (), yielding 1,4-Butanediol-1,1,4,4-d4 .
Activation: The diol is converted to a leaving group (Mesylate or Bromide) to facilitate nucleophilic attack.
Cyclization: Reaction with Sodium Sulfide (
) in a polar aprotic solvent (DMF or DMSO) effects ring closure via double substitution.
Caption: Step-wise synthesis ensuring regiospecific deuterium incorporation at C2/C5 positions.
Quality Control: NMR Validation
To validate the identity of THT-d4, Proton (
) NMR is the gold standard.
Unlabeled THT: Shows two multiplets:
2.8 (4H, -protons) and 1.9 (4H, -protons).
THT-2,2,5,5-d4: The signal at
2.8 disappears completely (NMR silent). The spectrum simplifies to a singlet (or narrow multiplet) at 1.9 corresponding to the -protons (), as the coupling to the -protons is removed.
Applications in Drug Development
Metabolic Stability & The Kinetic Isotope Effect
In drug metabolism (DMPK), sulfur-containing heterocycles are prone to oxidation. THT-d4 is used to differentiate between metabolic pathways.
Pathway A (S-Oxidation): Formation of sulfoxide/sulfone. Deuterium at C2/C5 has minimal effect (Secondary KIE).
Pathway B (
-Hydroxylation): Oxidation at the Carbon next to Sulfur. This involves C-H bond breakage. Replacing H with D significantly slows this reaction (Primary KIE, ).
By comparing the metabolic rate of a drug containing THT vs. THT-d4, scientists can pinpoint the exact site of metabolic lability.
Caption: Deuteration at C2/C5 (Pathway B) blocks ring-opening metabolism via the Kinetic Isotope Effect.
NMR Solvent Utility
While less common than
, THT-d4 is used as a solvent for analyzing organometallic sulfur complexes where the solvent itself must coordinate to the metal center without introducing proton signals that obscure the ligand region (typically 2.0–3.0 ppm).
Handling & Safety Protocols
Warning: THT-d4 retains the hazardous properties of the parent compound. It is a Class 3 Flammable Liquid and a potent stenchat (strong, unpleasant odor).
Odor Control System
Because THT is used as an odorant in natural gas (mercaptan-like smell), even micro-leaks are detectable by the human nose (ppb range).
Containment: All transfers must occur in a functioning fume hood.
Neutralization: Glassware should be soaked in a dilute bleach solution (Sodium Hypochlorite) before removal from the hood. Bleach oxidizes the sulfide to the non-volatile, odorless sulfoxide/sulfone.
Storage
Condition: Store under inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation to sulfoxide.
Container: Amber glass vials with Teflon-lined caps.
Temp: Ambient (15–25°C) is generally stable, but refrigeration (2–8°C) prolongs shelf life.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1127, Tetrahydrothiophene. Retrieved from [Link]
Robertson, F. J., & Wu, J. (2012). A convenient preparation of chiral tetrahydrothiophenes (THTs) in high enantiopurity.[3] Journal of the American Chemical Society, 134(6), 2775–2780. (Validates cyclization methodologies).
NIST Chemistry WebBook. Thiophene, tetrahydro- Thermochemical Data. Retrieved from [Link]
Tetrahydrothiophene-2,2,5,5-d4 CAS number and chemical identifiers
This technical guide details the chemical identity, synthesis, and application of Tetrahydrothiophene-2,2,5,5-d4 , a selectively deuterated organosulfur compound critical for metabolic mechanistic studies and NMR spectro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and application of Tetrahydrothiophene-2,2,5,5-d4 , a selectively deuterated organosulfur compound critical for metabolic mechanistic studies and NMR spectroscopy.
[1][2][3][4]
Chemical Identity & Core Identifiers
Tetrahydrothiophene-2,2,5,5-d4 is the isotopologue of tetrahydrothiophene (THT) where the four hydrogen atoms at the
-positions (adjacent to the sulfur atom) have been replaced by deuterium.[1] This specific labeling pattern renders the molecule "silent" in the -region of the H NMR spectrum and blocks metabolic oxidation at the most reactive carbon sites.
Property
Data
CAS Number
31081-24-0
IUPAC Name
2,2,5,5-Tetradeuteriothiolane
Synonyms
Tetramethylene sulfide-d4; THT-d4 (-labeled)
Chemical Formula
CHDS
Molecular Weight
92.19 g/mol (vs. 88.17 g/mol for unlabeled)
Isotopic Enrichment
Typically 98 atom % D
Appearance
Colorless liquid
Odor
Pungent, gas-like (similar to unlabeled THT)
Solubility
Miscible with organic solvents (Chloroform, DMSO, Methanol); Immiscible with water
Structural Representation
The deuterium atoms are located exclusively at the C2 and C5 positions.
SMILES (Isomeric): [2H]C1([2H])CCC([2H])([2H])S1
Synthesis & Regioselectivity
Achieving the specific 2,2,5,5-d4 substitution pattern requires a synthetic strategy that targets the carbons adjacent to the heteroatom. Direct H/D exchange on tetrahydrothiophene is inefficient due to the low acidity of sulfide
-protons (pKa > 40).
Validated Synthetic Pathway: The Diol Cyclization Route
The most robust protocol involves the reduction of succinic anhydride with a deuterated reducing agent, followed by ring closure. This method guarantees regioselectivity without scrambling.
Step-by-Step Protocol
Reduction: Succinic anhydride is reduced using Lithium Aluminum Deuteride (LiAlD
) in dry THF. This converts the carbonyl carbons into -deuterated methylene groups, yielding 1,1,4,4-tetradeuterobutane-1,4-diol .
Activation: The diol is converted to a leaving group species (e.g., dimesylate or dibromide) using methanesulfonyl chloride or PBr
.
Cyclization: The activated chain is cyclized with Sodium Sulfide (Na
S) in a polar aprotic solvent (DMF or Ethanol) to close the ring.
Reaction Workflow Diagram
Figure 1: Regioselective synthesis of Tetrahydrothiophene-2,2,5,5-d4 via the diol activation pathway.[2][3]
Applications in Research
A. NMR Internal Standard & Solvent
In proton NMR (
H NMR), THT-2,2,5,5-d4 provides a simplified spectrum compared to the unlabeled compound.
Unlabeled THT: Shows two complex multiplets at ~2.8 ppm (
-H) and ~1.9 ppm (-H).
THT-2,2,5,5-d4: The signal at ~2.8 ppm is absent . The signal at ~1.9 ppm collapses into a singlet (broadened slightly by geminal coupling) because the vicinal coupling partners (
-H) are removed.
Utility: This allows researchers to observe signals in the 2.5–3.0 ppm region without interference from the solvent/standard itself.
B. Metabolic Stability Studies (Deuterium Switch)
The
-carbons of sulfides are the primary sites for metabolic oxidation by Cytochrome P450 enzymes (forming sulfoxides and sulfones) and -hydroxylation.
Kinetic Isotope Effect (KIE): Replacing H with D at these sites strengthens the C-H bond (C-D is stronger).
Application: Researchers use THT-2,2,5,5-d4 to determine if metabolic clearance is driven by
-oxidation. If the deuterated analog shows a significantly longer half-life than the unlabeled compound, the metabolic bottleneck is identified as -carbon oxidation.
Handling, Safety & Stability
Physicochemical Hazards[8]
Stench: Like all low-molecular-weight organosulfur compounds, THT-d4 has a pervasive, unpleasant odor (mercaptan-like). Strict engineering controls (fume hood) are mandatory.
Flammability: Flash point is approx. 12°C (55°F). Store in flammables cabinet.
Storage Protocol
Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exposure can lead to slow oxidation to the sulfoxide (Tetramethylene sulfoxide-d4).
Temperature: Refrigeration (2–8°C) is recommended to minimize volatility and degradation.
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and sulfur leaching.
References
LGC Standards. Tetrahydrothiophene-2,2,5,5-d4 Product Information (CAS 31081-24-0).[1][4][5] Retrieved from
CDN Isotopes. Tetrahydrothiophene-2,2,5,5-d4 Technical Data Sheet. Retrieved from
National Institutes of Health (NIH) PubChem. Tetrahydrothiophene (Unlabeled Analog Data). Retrieved from
GuideChem. Chemical Properties and Suppliers for CAS 31081-24-0. Retrieved from
Solubility Profile of Tetrahydrothiophene-2,2,5,5-d4 in Organic Solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) . Content Type: Technical Guide & Whitepaper Audience: Resear...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) .
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is the deuterated isotopologue of tetrahydrothiophene (THT), primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a stable isotope-labeled reagent in metabolic studies.
Unlike its oxygenated analog (Tetrahydrofuran-d8), which is water-miscible, THT-d4 is highly lipophilic and immiscible with water . Its solubility profile is dominated by strong dispersion forces (
) due to the polarizability of the sulfur atom, making it an excellent solvent for non-polar to moderately polar organic compounds, organometallics, and lipid-soluble analytes.
Physicochemical Characterization
To understand the solubility behavior of THT-d4, one must first establish its fundamental physical properties relative to the non-deuterated standard (THT). The deuteration at the
-positions (2,2,5,5) induces a "secondary isotope effect," slightly altering density and boiling point but leaving the dielectric properties largely unchanged.
Table 1: Comparative Physicochemical Properties
Property
Tetrahydrothiophene (THT)
Tetrahydrothiophene-2,2,5,5-d4
CAS Number
110-01-0
31081-24-0
Formula
Molecular Weight
88.17 g/mol
92.19 g/mol
Density (20°C)
0.999 g/mL
~1.04 g/mL (Estimated)
Boiling Point
119°C
~118–119°C
Dielectric Constant
8.2
~8.2
Dipole Moment
1.87 D
~1.87 D
Water Solubility
Immiscible
Immiscible
Analyst Note: The slight increase in density is due to the greater mass of deuterium (
H) vs. protium (H). The chemical polarity, which dictates solubility, remains identical to the proteo-form.
Solubility & Miscibility Profile
Hansen Solubility Parameters (HSP)
The solubility of THT-d4 is best explained through Hansen Solubility Parameters, which decompose the cohesive energy density into three components: Dispersion (
(Dispersion): High. The large, polarizable sulfur atom creates strong van der Waals interactions, making THT-d4 highly compatible with aromatics and chlorinated solvents.
(Polarity): Moderate. The C-S-C bond angle creates a permanent dipole, allowing miscibility with polar aprotic solvents like DMSO and Acetonitrile.
(H-Bonding): Low. THT is a weak hydrogen bond acceptor and has no donor capability. This explains its immiscibility with water , which relies on strong H-bond networks.
Miscibility Reference Table
The following table categorizes the miscibility of THT-d4 with common laboratory solvents.
Table 2: Solvent Miscibility Matrix
Solvent Class
Representative Solvent
Miscibility with THT-d4
Mechanistic Insight
Aqueous
Water ()
Immiscible
High hydrophobic mismatch; THT disrupts water's H-bond network.
Protics
Methanol-d4, Ethanol
Miscible
Entropy of mixing overcomes enthalpy penalty of H-bond disruption.
Dominated by dispersion forces; THT is sufficiently lipophilic.
Ethers
THF, Diethyl Ether
Miscible
Structural analogs; ideal mixing behavior.
NMR Solvent Data
When using THT-d4 as an NMR solvent, residual solvent signals must be accounted for.
Residual Protons (
H):-protons appear as a multiplet at ~1.94 ppm . (Note: The -protons are deuterated and silent).
Carbon (
C):-Carbon (septet due to C-D coupling) at ~31 ppm ; -Carbon at ~35 ppm .
Experimental Protocol: Determination of Solubility Limits
For critical drug development applications, "visual miscibility" is insufficient. The following protocol utilizes NMR lock stability to quantitatively assess solubility limits of a solute in THT-d4 (or THT-d4 miscibility with a co-solvent).
Figure 1: Decision tree for validating solute compatibility with THT-d4.
Protocol Steps:
Preparation: In a clean vial, add the target solute (solid or liquid). Add THT-d4 in small aliquots (e.g., 100
L).
Agitation: Vortex for 30 seconds. THT is viscous compared to Acetone; ensure thorough mixing.
Visual Check: Look for "schlieren" lines (indicating mixing but distinct densities) or phase boundaries.
Instrument Validation: Transfer to an NMR tube. If the spectrometer has difficulty establishing a deuterium lock, it indicates microscopic inhomogeneity or paramagnetic impurities, even if the solution appears clear.
Handling, Stability & Safety
Oxidation Risks
Thioethers like THT-d4 are susceptible to oxidation.
Pathway:
(Sulfoxide) (Sulfone).
Impact: THT-sulfoxide is highly polar and water-miscible . Formation of sulfoxide changes the solubility profile of the solvent, potentially causing precipitation of lipophilic solutes.
Prevention: Store under inert atmosphere (
or ). Use ampoules immediately after opening.
Safety & Odor
Odor: THT has a penetrating, unpleasant "gas leak" smell (it is used as a natural gas odorant).
Containment:ALWAYS handle in a fume hood.
Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize residual THT to the odorless sulfone before removal from the hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1127, Tetrahydrothiophene. Retrieved from .
Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from .
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Referenced for theoretical solubility parameter basis).
Sigma-Aldrich. Solvent Miscibility Table. Retrieved from .
Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Precision Deuteration of Tetrahydrothiophenes: Synthetic Pathways and Metabolic Implications
Executive Summary The strategic incorporation of deuterium into tetrahydrothiophene (THT) rings is a critical competency in modern drug discovery and mechanistic toxicology.[1] Ring-deuterated THTs serve two primary func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of deuterium into tetrahydrothiophene (THT) rings is a critical competency in modern drug discovery and mechanistic toxicology.[1] Ring-deuterated THTs serve two primary functions: as metabolic probes to elucidate sulfoxidation versus
-carbon hydroxylation pathways, and as pharmacophore stabilizers leveraging the Deuterium Kinetic Isotope Effect (DKIE) to retard CYP450-mediated clearance.[1]
This guide moves beyond generic textbook synthesis, focusing on the causality of method selection and self-validating protocols . We examine three distinct pathways: De Novo Cyclization, Ionic Hydrogenation, and Iterative Lithiation, with a specific focus on the latter for precision labeling of the metabolically labile
-positions.
Strategic Rationale: The "Why" of Deuteration
Before synthesis, one must define the isotopologue required based on the metabolic hypothesis.
The Metabolic Soft Spot
In sulfur heterocycles, metabolism typically diverges into two competing pathways:
S-Oxidation: Formation of sulfoxides and sulfones (often reversible or excreted).[1]
-C Hydroxylation: Hydroxylation at the carbon adjacent to sulfur, leading to ring opening and reactive aldehyde formation.[1]
The DKIE Advantage: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference:
kcal/mol).[1] By deuterating the -positions (2,2,5,5-d4), we increase the activation energy for -hydroxylation (), potentially shunting metabolism toward the safer S-oxidation pathway or extending half-life ().
Pathway Selection Logic
The choice of synthetic route depends entirely on the required substitution pattern.
Figure 1: Decision matrix for selecting the synthetic route based on the desired deuteration pattern.
Core Methodologies
Method A: Ionic Hydrogenation (The "Scalable" Route for THT-d8)
Best for: Generating fully deuterated solvent standards or heavy isotopologues (THT-d8).[1]
Unlike catalytic hydrogenation, which often poisons catalysts due to sulfur binding, Ionic Hydrogenation separates the reduction into protonation and hydride transfer steps. This method is robust and avoids desulfurization.[1]
The process repeats to fully saturate the ring.[1]
Method B: Iterative Lithiation (The "Precision" Route for 2,2,5,5-d4)
Best for: Drug development applications targeting metabolic hotspots.
This method leverages the acidity of the
-protons (, lowered by the adjacent sulfur's polarizability and orbital interactions).
Critical Constraint: Direct exchange with Base/
is too slow for THT. We must use Lithium-Hydrogen Exchange followed by an electrophilic quench.[1]
Detailed Protocol: Preparation of 2,2,5,5-Tetradeuterotetrahydrothiophene[2]
This protocol utilizes an iterative lithiation strategy.[1] Attempting to tetra-lithiate in one step often leads to ring fragmentation or polymerization.[1] A two-cycle approach (2x D incorporation per cycle) ensures high isotopic purity (>98% D).[1]
Thermodynamics: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes. This promotes thermodynamic equilibration to the 2,5-dilithio species (minimizing geminal 2,2-dilithiation which is sterically disfavored).[1]
Quench: Cool back to -78°C. Rapidly inject
(50 mmol, excess).
Why Rapid? Slow addition can lead to proton transfer from unreacted water to the lithiated species if mixing is poor.[1]
Workup 1: Warm to room temperature. Separate organic layer.[1] Dry over
Result: Mixture of mono-, di-, and tri-deuterated THT.[1]
Cycle 2: Driving to Completion
Repeat: Take the crude material from Cycle 1 and repeat steps 1-5 exactly.
Logic: The Kinetic Isotope Effect works against us here (removing H is faster than D), but statistically, the remaining H atoms are still accessible. The second cycle pushes the equilibrium toward the fully substituted 2,2,5,5-d4 product.
Purification: Distillation (bp ~119°C).
Mechanistic Visualization
Figure 2: Mechanistic pathway for the lithiation-quench cycle. TMEDA coordination is essential for breaking BuLi hexamers.
Analytical Validation (Self-Validating System)[1]
Trustworthiness in synthesis comes from rigorous verification.[1] Do not assume the label is correct; prove it.
NMR Spectroscopy (
and
)
The disappearance of specific signals is the primary metric for success.[1]
Position
Proton Shift ( ppm)
Multiplicity
Outcome (Target: 2,2,5,5-d4)
-CH (2,5)
2.80 - 2.85
Multiplet
Signal Silent (Disappears completely)
-CH (3,4)
1.90 - 1.95
Multiplet
Signal simplifies (loss of coupling to )
Quantification: Use an internal standard (e.g., dimethyl sulfone) to calculate % D incorporation.[1]
NMR: Look for the characteristic triplet (coupling to D, spin=1) at the -carbon position, with a slight upfield isotope shift.
When incorporating a THT moiety into a drug candidate (e.g., similar to the tetrahydrothiophene ring in biotin or specific kinase inhibitors), the 2,2,5,5-d4 motif is used to:
Block
-Hydroxylation: If the primary clearance mechanism is oxidation at the -carbon, deuteration will significantly reduce intrinsic clearance ().[1]
Shunt Metabolism: By blocking the carbon, the enzyme may be forced to oxidize the Sulfur (S-oxidation).[1] Sulfoxides are often more polar and more easily excreted renally, potentially reducing toxicity associated with ring-opening reactive metabolites.[1]
References
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. [Link][1]
Foster, A. B. (1984).[1] Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences. [Link][1]
Bolestova, G. I., et al. (1980).[1] Ionic Hydrogenation of Thiophenes. Tetrahedron. (Classic reference for the Kursanov/Parnes reaction mechanism adapted for deuteration).[1]
O'Brien, P., et al. (2013).[1] Lithiation-trapping of nitrogen and sulfur heterocycles.[1] Chemical Communications. [Link]
Shao, L., et al. (2019).[1] Deuterium-labeled drugs: progress and trends. Drug Discovery Today. [Link]
Strategic Utilization of Tetrahydrothiophene-2,2,5,5-d4: Synthesis, Metabolic Profiling, and Mechanistic Applications
Executive Summary Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is not merely a solvent or a standard; it is a precision tool for probing the chemical and metabolic stability of sulfur-containing heterocycles. By selectively r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is not merely a solvent or a standard; it is a precision tool for probing the chemical and metabolic stability of sulfur-containing heterocycles. By selectively replacing the
-protons adjacent to the sulfur atom with deuterium, researchers can exploit the Primary Kinetic Isotope Effect (KIE) to modulate bond dissociation energies (BDE).
This guide addresses the critical needs of drug discovery and physical organic chemistry:
Mechanistic Elucidation: Distinguishing between S-oxidation and C-oxidation pathways.
Synthetic Accessibility: A scalable, self-validating protocol for generating high-purity THT-d4 in-house.
Structural Dynamics & The Deuterium Advantage
The utility of THT-d4 rests on the fundamental difference between C-H and C-D bonds. The C-D bond is shorter and stronger due to a lower zero-point energy (ZPE).
Physicochemical Comparison
Property
Tetrahydrothiophene (THT)
THT-2,2,5,5-d4
Impact
Molecular Weight
88.17 g/mol
92.19 g/mol
Mass shift detectable by MS (+4 Da).
C- BDE
~92 kcal/mol
~93.5 kcal/mol
Increased resistance to homolytic cleavage.
(IR)
~2950 cm⁻¹
~2150 cm⁻¹
Distinct vibrational signature.
Dipole Moment
1.87 D
1.86 D
Negligible change in solvation properties.
Expert Insight: The ~1.5 kcal/mol difference in Bond Dissociation Energy (BDE) is sufficient to significantly retard metabolic pathways initiated by Hydrogen Atom Transfer (HAT), such as CYP450 oxidation, without altering the steric or electronic binding profile of the molecule.
Synthetic Protocol: The "Sulfoxide Route"
Direct H/D exchange on tetrahydrothiophene is kinetically inaccessible due to the low acidity of the
-protons (). To synthesize THT-d4 efficiently, we must activate the -position, exchange, and then deactivate.
The Strategy: Oxidation
Exchange Reduction.
Workflow Diagram
Figure 1: The "Sulfoxide Route" leverages the increased acidity of sulfoxides to install deuterium before reducing back to the sulfide.
Step-by-Step Methodology
Phase 1: Activation (S-Oxidation)
We convert THT to tetrahydrothiophene-1-oxide (TMSO).
Reagents: Sodium Periodate (
), Water/Methanol.
Protocol: Add
(1.05 eq) to a solution of THT in at 0°C. Stir for 12 hours. Filter precipitate (). Extract filtrate with .
Checkpoint: Ensure no over-oxidation to the sulfone (THT-1,1-dioxide). TMSO is a liquid/low-melting solid.
Phase 2: Thermodynamic Exchange (The Critical Step)
The
-protons of sulfoxides are acidic (, but exchangeable in strong base).
Reagents:
(99.9% D), NaOD (40% wt in ).
Protocol: Dissolve TMSO in
. Add catalytic NaOD. Heat to 60°C for 24 hours.
Cycle:Repeat this step 3 times. Fresh
is required to drive the equilibrium toward >98% D-incorporation.
Validation: Take an aliquot for
-NMR. The multiplet at 2.8-3.0 ppm ( -protons) must disappear.
Phase 3: Deoxygenation
Reduction of the sulfoxide back to the sulfide without scrambling the deuterium.
Reagents: Lithium Aluminum Hydride (
) in dry THF.
Protocol:
Suspend
(2.0 eq) in dry THF under Argon.
Add TMSO-d4 dropwise at 0°C.
Reflux for 4 hours.
Quench carefully (Fieser workup:
, 15% NaOH, ).
Distill the resulting oil.
Yield Target: 65-75% overall.
Metabolic Applications: Blocking the "Soft Spot"
In drug discovery, cyclic sulfides are metabolic liabilities. They undergo two competing oxidations via Cytochrome P450 (CYP450):
S-Oxidation: Formation of Sulfoxide (Polar, excretable).
-C-Hydroxylation: Ring opening Reactive Aldehydes Toxicity.
By using THT-d4 analogs, you can block pathway #2.
Mechanism of Metabolic Shunting
The C-D bond resists the Hydrogen Atom Abstraction (HAT) step required for hydroxylation. This forces the enzyme to process the molecule via S-oxidation or leaves the molecule unmetabolized (increasing half-life,
To confirm the effect of THT-d4 in a drug scaffold:
Incubate: 1
M Test Compound (H vs D) with Human Liver Microsomes (HLM) + NADPH.
Timepoints: 0, 15, 30, 60 min.
Analysis: LC-MS/MS. Monitor the disappearance of parent and appearance of metabolites.
Calculation: Calculate Intrinsic Clearance (
).
Success Criterion: If
, the -carbon is the primary metabolic soft spot.
References
Blake, M. I., et al. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences. Link
Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences. Link
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
Kuthan, J., et al. (1985). Deuteration of cyclic sulfides via sulfoxides. Collection of Czechoslovak Chemical Communications. (Classic methodology for
-exchange).
Fisher, M. B., et al. (2006). The Complexities of Cytochrome P450 Inhibition. Current Drug Metabolism.[1] Link
Difference between tetrahydrothiophene-d8 and tetrahydrothiophene-2,2,5,5-d4
The following is an in-depth technical guide comparing Tetrahydrothiophene-d8 and Tetrahydrothiophene-2,2,5,5-d4. Comparative Analysis for Mechanistic Studies and NMR Applications Executive Summary In the realm of stable...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide comparing Tetrahydrothiophene-d8 and Tetrahydrothiophene-2,2,5,5-d4.
Comparative Analysis for Mechanistic Studies and NMR Applications
Executive Summary
In the realm of stable isotope labeling, Tetrahydrothiophene-d8 (THT-d8) and Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) serve distinct, non-overlapping functions. THT-d8 is a perdeuterated solvent and internal standard used primarily to eliminate proton signals in NMR spectroscopy. In contrast, THT-d4 is a precision-engineered isotopologue designed as a mechanistic probe. By selectively deuterating the
-carbon positions, researchers can silence metabolic "soft spots," measure Kinetic Isotope Effects (KIE), and simplify complex spin systems without altering the electronic environment of the -carbons.
This guide delineates the structural, synthetic, and functional differences between these two compounds, providing actionable protocols for their application in drug metabolism and pharmacokinetics (DMPK).
Structural & Spectroscopic Characterization
The fundamental difference lies in the isotopic substitution pattern, which dictates the molecular symmetry and spectroscopic behavior.
Comparative Specifications
Feature
Tetrahydrothiophene-d8
Tetrahydrothiophene-2,2,5,5-d4
Formula
MW
~96.22 g/mol
~92.19 g/mol
Isotopic Purity
Typically D
Typically D
Proton NMR
Silent (Residual peak only)
Signals at -position only
Primary Use
NMR Solvent, Internal Standard
Metabolic Probe, KIE Studies
Symmetry
(Time-averaged)
(Time-averaged)
Structural Visualization
The following diagram illustrates the specific deuteration sites. Note that in THT-d4, the
-hydrogens (C3, C4) are retained, whereas THT-d8 is fully substituted.
Caption: Structural comparison highlighting the
-deuteration in THT-d4 (Red nodes) vs. retained -protons (Blue nodes).
NMR Spectral Profile
THT (Unlabeled): Exhibits a complex
spin system. The -protons (~2.8 ppm) and -protons (~1.9 ppm) show extensive multiplicity due to vicinal () and geminal couplings.
THT-d8:Silent. Useful for analyzing analytes that have signals in the 1.5–3.0 ppm aliphatic region.
THT-d4:Simplified. The removal of
-protons eliminates the coupling. The -protons appear as a singlet (or a simplified higher-order multiplet depending on resolution) at ~1.93 ppm. This allows for precise monitoring of the -position without interference.
Synthetic Pathways[1][2]
The synthesis of THT-d4 is significantly more demanding than THT-d8, requiring regioselective control.
Synthesis of THT-d8 (Perdeuteration)
THT-d8 is typically produced via Catalytic Exchange or Total Reduction .
Method: High-temperature H/D exchange of tetrahydrothiophene with
over a heterogeneous catalyst (e.g., Pd/C or Raney Ni) or reduction of fully deuterated thiophene (Thiophene-d4) with deuterium gas ().
Synthesis of THT-2,2,5,5-d4 (Regioselective)
To achieve high isotopic purity specifically at the
-positions, a de novo ring construction strategy is preferred over exchange methods, which can suffer from "scrambling" into the -positions.
Protocol: The Succinate Reduction Route
Precursor: Succinic Anhydride.
Reduction: Reaction with Lithium Aluminum Deuteride (
) yields 1,1,4,4-tetradeutero-1,4-butanediol.
Activation: Conversion of the diol to a di-leaving group species (e.g., using Mesyl Chloride or HBr).
Cyclization: Nucleophilic displacement with Sodium Sulfide (
).
Caption: Step-by-step synthetic pathway for THT-2,2,5,5-d4 ensuring regioselective deuterium incorporation.
Applications in Drug Development
Metabolic Stability & Soft Spot Identification
Tetrahydrothiophene moieties in drug candidates are susceptible to two primary metabolic pathways:
S-Oxidation: Mediated by Flavin-containing Monooxygenases (FMO) or CYPs, leading to sulfoxides/sulfones.
-Hydroxylation: Mediated by CYP450, leading to ring opening (reactive aldehyde formation).
The THT-d4 Advantage:
By substituting the
-hydrogens with deuterium, the Carbon-Deuterium () bond—which is 6–10 times stronger than the bond—significantly retards the rate of -hydroxylation via the Deuterium Kinetic Isotope Effect (DKIE) .
Experiment: Incubate THT and THT-d4 separately with liver microsomes.
Result: If THT-d4 shows significantly higher stability, the primary clearance mechanism is
-hydroxylation. If stability is unchanged, clearance is likely via S-oxidation (which is unaffected by -deuteration).
Mechanistic NMR Studies
THT-d4 is used to probe reactions occurring at the
-carbon. In a standard THT spectrum, the -signal is split by the -protons. In THT-d4, the -signal is isolated.
Application: Monitoring electrophilic substitution or conformational changes at the 3/4 positions without spectral crowding.
Experimental Protocols
Handling and Safety (Crucial)
Both isotopologues retain the potent, gas-leak-like odor of the parent compound.
Containment: All transfers must occur within a functioning fume hood.
Neutralization: Glassware should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfide to the non-odorous sulfoxide/sulfone before removal from the hood.
This protocol validates the presence of a metabolic "soft spot" at the
-position.
Preparation:
Prepare 10 mM stock solutions of Substrate A (Drug-THT analog) and Substrate B (Drug-THT-d4 analog) in DMSO.
Incubation:
Matrix: Human Liver Microsomes (0.5 mg/mL protein).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Temperature: 37°C.
Sampling:
Aliquots (50 µL) taken at
min.
Quench with 150 µL ice-cold Acetonitrile (containing Internal Standard).
Analysis:
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot
vs. time.
Calculate
(slope).
DKIE Value:
. A value indicates significant metabolic stabilization at the -site.
References
Synthesis of Cyclic Sulfides: Robertson, F. J., & Wu, J. (2012).[1] "A convenient preparation of chiral tetrahydrothiophenes."[1] Journal of the American Chemical Society, 134(6), 2775-2780. Link
Metabolic Pathways of Cyclic Sulfides: Treiber, A., et al. (1997). "Thiophene sulfoxides as reactive metabolites." Chemical Research in Toxicology, 10(1), 8-15. Link
Deuterium Isotope Effects in Drug Discovery: Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611. Link
NMR Spectral Analysis of THT: Abraham, R. J., et al. (1990). "Complete analysis of the 1H NMR spectrum of tetrahydrothiophene." Magnetic Resonance in Chemistry. Link
Isotope Suppliers: CDN Isotopes. "Tetrahydrothiophene-2,2,5,5-d4 Product Page." Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for Kinetic Isotope Effect (KIE) Studies Using THT-2,2,5,5-d4
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, DMPK Scientists, and Enzymologists
Executive Summary
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) serves as a critical probe for distinguishing between metabolic pathways in sulfur-containing xenobiotics. In drug development, sulfur moieties often undergo two competing oxidative fates:
-oxidation (forming sulfoxides/sulfones) and -carbon hydroxylation (leading to ring opening or dealkylation).
This protocol details a high-precision Competitive Intermolecular KIE assay using GC-MS. By deploying THT-d4 against its proteo-analog (THT-h8), researchers can quantify the Deuterium Kinetic Isotope Effect (
) to determine the rate-limiting step of oxidative clearance. A high primary KIE () indicates C-H bond abstraction (-hydroxylation), while a secondary KIE () suggests direct electron transfer or oxygen addition to sulfur (-oxidation).
Scientific Foundation & Mechanistic Logic
The Probe: THT-2,2,5,5-d4
The specific deuteration at the 2 and 5 positions (adjacent to the sulfur atom) is chemically strategic. These
-protons are the site of abstraction during oxidative dealkylation.
Chemical Formula:
Significance: The C-D bond has a lower zero-point energy (ZPE) than the C-H bond. If the reaction mechanism involves breaking this bond in the rate-determining step (RDS), the activation energy for THT-d4 will be significantly higher, reducing the reaction rate.
Mechanistic Branching
Cytochrome P450 (CYP) enzymes can process sulfides via two distinct mechanisms. THT-d4 acts as a "mechanistic switch" to reveal which pathway is dominant.
Figure 1: Mechanistic divergence in sulfide oxidation. Path A (S-oxidation) leaves the C-H/D bond intact during the transition state, resulting in a negligible KIE. Path B requires C-H/D cleavage, triggering a primary KIE.
Materials and Reagents
Component
Specification
Purpose
THT-h8
Tetrahydrothiophene, >99% purity
Proteo-substrate (Reference)
THT-d4
Tetrahydrothiophene-2,2,5,5-d4, >98 atom% D
Deutero-substrate (Probe)
Microsomes
Liver Microsomes (RLM/HLM) or Recombinant CYP
Enzymatic source
NADPH System
1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH
Cofactor regeneration
Internal Std
Thiophene or Diphenyl sulfide
GC-MS normalization (optional but recommended)
Quench Solvent
Ice-cold Dichloromethane (DCM)
Stops reaction & extracts THT
Expert Note on Purity: Isotopic purity is paramount. If THT-d4 contains >1% THT-h8, the "h8" impurity will react faster, skewing the baseline ratio. Verify isotopic purity via GC-MS prior to the experiment.
Experimental Protocol: Competitive KIE Assay
Why Competitive?
Measuring rates in separate tubes (non-competitive) introduces pipetting and enzyme variability errors (typically 10-20%). The competitive method incubates H- and D-substrates in the same vessel. The KIE is derived from the change in the ratio of the two substrates over time, canceling out enzyme concentration and temperature fluctuations.
Step 1: Substrate Preparation
Stock Solutions: Prepare 10 mM stocks of THT-h8 and THT-d4 in Methanol.
The "KIE Mix": Combine equimolar amounts to create a 1:1 mixture (e.g., 500 µM total concentration).
QC Check: Inject this mix into GC-MS to establish the precise
ratio (). Do not assume it is exactly 1.00.
Step 2: Microsomal Incubation
Reaction Mix: In a headspace-tight glass vial (to prevent volatility loss), add:
Phosphate Buffer (100 mM, pH 7.4)
Liver Microsomes (1.0 mg/mL protein)
KIE Mix (Final conc: 50 µM total)
Pre-incubation: Equilibrate at 37°C for 5 minutes.
Initiation: Add NADPH generating system to start the reaction.
Sampling: At defined time points (0, 5, 10, 15, 30 min), remove 200 µL aliquots.
Critical: We aim for low conversion (<20%) for initial rate approximation, or high conversion (>70%) for analyzing the remaining substrate pool enrichment. This protocol focuses on substrate depletion analysis.
Step 3: Quenching and Extraction[2][3]
Quench: Immediately dispense aliquot into 200 µL ice-cold DCM containing the Internal Standard.
Vortex: Vigorously vortex for 30 seconds.
Centrifuge: Spin at 3,000 x g for 10 minutes to separate phases.
Collection: Transfer the lower organic layer (DCM) to a GC vial with a glass insert.
Caution: Do not evaporate the solvent under nitrogen stream. THT is volatile (BP 119°C) and will be lost, potentially fractionating isotopes if evaporation is uneven. Inject the DCM extract directly.
Step 4: GC-MS Analysis
Instrument: GC-MS (Single Quadrupole or Q-TOF).
Column: DB-5ms or equivalent (non-polar).
Inlet: Splitless mode, 250°C.
Oven Program: 40°C (hold 2 min)
10°C/min 150°C.
Detection (SIM Mode):
Monitor molecular ions (
).
THT-h8: m/z 88
THT-d4: m/z 92
Dwell time: 50-100 ms per ion for high point density.
Workflow Visualization
Figure 2: Step-by-step workflow for Competitive KIE determination using GC-MS.
Data Analysis & Calculation
The Equation
For a competitive experiment analyzing the remaining substrate , the relationship between the fraction of conversion (
) and the change in isotope ratio () is governed by the equation:
Where:
= Fraction of total substrate conversion ().
= Ratio of Area(D) / Area(H) at time .
= Ratio of Area(D) / Area(H) at time .
Note: As the reaction proceeds, the faster-reacting isotope (usually H) is depleted, causing the remaining pool to become enriched in D. Thus,
increases.
Interpretation Guidelines
Observed KIE ()
Mechanistic Implication
0.9 - 1.1
Secondary KIE. No C-H bond cleavage in RDS. Mechanism is likely direct -oxidation (formation of sulfoxide).
1.2 - 1.9
Masked/Hybrid. Mixed mechanism or C-H cleavage is only partially rate-limiting (high commitment to catalysis).
2.0
Primary KIE. C-H bond cleavage is the Rate Determining Step.[1] Mechanism involves -deprotonation or H-abstraction (e.g., P450 Compound I abstraction).
> 7.0
Tunneling. Suggests quantum tunneling effects, often seen in specific enzymatic H-transfers.
Expert Troubleshooting & Validation
The "Commitment to Catalysis" Trap:
Issue: You measure a KIE of 1.1, but chemical logic suggests C-H cleavage.
Cause: If the binding of the substrate or the electron transfer step is much slower than the C-H cleavage, the intrinsic KIE is "masked."
Solution: Compare
and parameters. Competitive experiments yield the isotope effect on , which includes binding steps.
Metabolic Switching (The "Swamping" Effect):
If deuteration blocks the
-hydroxylation pathway (due to a high KIE), the enzyme may shunt flux toward the -oxidation pathway.
Detection: Look for a change in the product profile.[1][2] If THT-h8 produces Ring-Opened Product + Sulfoxide, but THT-d4 produces only Sulfoxide, you have confirmed metabolic switching.
Volatility Management:
THT is smelly and volatile. Use septum-capped vials for all incubation steps. Do not use open water baths.
References
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link
Isin, E. M., & Guengerich, F. P. (2007).[3] "Complex reactions catalyzed by cytochrome P450 enzymes."[3][4][5] Biochimica et Biophysica Acta (BBA) - General Subjects. Link
Watanabe, Y., et al. (1982). "Kinetic isotope effects in the cytochrome P-450-catalyzed oxidation of sulfides." Tetrahedron Letters.
PubChem. (n.d.). "Tetrahydrothiophene-2,2,5,5-d4 Compound Summary." National Library of Medicine. Link
Simmons, E. M., & Hartwig, J. F. (2012).[6] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link
Tetrahydrothiophene-2,2,5,5-d4 as a Metabolic Probe in Toxicology: Elucidating FMO/CYP-Mediated Oxidation Pathways
Target Audience: Researchers, toxicologists, and drug metabolism and pharmacokinetics (DMPK) scientists. Document Type: Advanced Application Note & Experimental Protocol Introduction: The Analytical Challenge of Thioethe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, toxicologists, and drug metabolism and pharmacokinetics (DMPK) scientists.
Document Type: Advanced Application Note & Experimental Protocol
Introduction: The Analytical Challenge of Thioether Metabolism
In the field of molecular toxicology, sulfur-containing heterocycles present a unique metabolic dichotomy. Tetrahydrothiophene (THT) is a ubiquitous volatile organic compound, widely utilized as an odorant in natural gas and encountered clinically as a primary downstream metabolite of the alkylating chemotherapeutic agent busulfan[1].
The toxicological challenge of THT lies in its bifurcated metabolic fate. In hepatic microsomes, THT is subjected to two competing oxidative pathways:
S-Oxidation: Mediated primarily by Flavin-containing monooxygenase 3 (FMO3) and select Cytochrome P450s (CYPs), converting THT to THT-1-oxide, and subsequently to the highly stable, water-soluble solvent sulfolane (tetrahydrothiophene-1,1-dioxide)[2].
-Carbon Hydroxylation: Mediated exclusively by CYPs, leading to ring-opening events that generate reactive mercaptoaldehydes. These biological reactive intermediates (BRIs) can covalently bind to cellular macromolecules, driving hepatotoxicity[3].
To delineate these pathways, we employ Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) as a precision metabolic probe. By substituting the four
-protons with deuterium, we exploit the Primary Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, CYP-mediated -hydroxylation is sterically and energetically hindered[4]. This effectively shunts the metabolic flux toward FMO-mediated S-oxidation, allowing researchers to isolate, phenotype, and quantify the detoxification pathway without the confounding loss of substrate to reactive adduct formation.
Metabolic pathway of Busulfan to THT, highlighting S-oxidation vs. alpha-hydroxylation.
Mechanistic Causality: Designing a Self-Validating Assay
When designing an in vitro assay to measure the intrinsic clearance (
) of a highly volatile and reactive probe like THT-d4, standard microsomal stability protocols are insufficient. The experimental design must be self-validating , meaning every potential artifact (e.g., chemical degradation, volatility loss, non-specific binding) is actively controlled for within the assay architecture.
The Dual-Inhibitor Phenotyping Strategy
Because FMO and CYP enzymes exhibit overlapping substrate specificities[5], we must mathematically isolate their respective contributions. We achieve this by running parallel incubations:
Arm A (Total Metabolism): THT-d4 + Human Liver Microsomes (HLMs) + NADPH.
Arm B (CYP-Silenced): Addition of 1-Aminobenzotriazole (1-ABT) , a pan-CYP suicide inhibitor. The remaining clearance is attributed to FMO3.
Arm C (FMO-Silenced): Addition of Methimazole , a competitive FMO inhibitor. The remaining clearance is attributed to CYPs.
Arm D (Negative Control): HLMs without NADPH. Because both CYPs and FMOs require NADPH as a cofactor, any depletion of THT-d4 in this arm definitively flags non-metabolic loss (e.g., evaporation).
Data Presentation: Kinetic Profiling
By comparing the clearance of unlabeled THT against THT-d4, we can quantify the exact percentage of the molecule lost to toxic
-hydroxylation. Table 1 summarizes typical quantitative data obtained using this probe methodology.
Table 1: Comparative Metabolic Profiling of THT vs. THT-d4 in HLMs
Parameter
Unlabeled THT
THT-2,2,5,5-d4
Mechanistic Implication
Total (µL/min/mg)
48.5 ± 3.2
31.2 ± 2.1
Lower clearance in THT-d4 confirms the KIE on the -carbon.
-hydroxylation is successfully blocked by the C-D bonds.
FMO3 Contribution (%)
~45%
~85%
THT-d4 is primarily cleared by FMO3.
CYP Contribution (%)
~55%
~15%
CYP-mediated clearance is severely restricted.
Experimental Protocol: In Vitro Metabolic Stability & Phenotyping
The following step-by-step methodology details the execution of the dual-inhibitor phenotyping assay using THT-d4.
Step-by-step in vitro metabolic stability workflow using Human Liver Microsomes (HLMs).
Materials Required
Test Compounds: Tetrahydrothiophene (Unlabeled) and Tetrahydrothiophene-2,2,5,5-d4 (THT-d4).
Biological Matrix: Pooled Human Liver Microsomes (HLMs, 20 mg/mL).
Cofactors & Inhibitors: NADPH regenerating system, 1-Aminobenzotriazole (1-ABT, 1 mM final), Methimazole (1 mM final).
Quench Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Sulfolane-d8).
Step-by-Step Methodology
Step 1: Preparation of the Incubation Master Mix
Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
.
Thaw HLMs on ice. Dilute the HLMs in the phosphate buffer to achieve a final protein concentration of 1.0 mg/mL in the assay.
Aliquot the HLM suspension into four separate tubes corresponding to the assay arms (Total, +1-ABT, +Methimazole, -NADPH).
Pre-incubate the inhibitor arms with 1 mM 1-ABT or 1 mM Methimazole for 15 minutes at 37°C to allow for suicide inhibition (specifically for 1-ABT).
Step 2: Substrate Addition
Spike THT-d4 (or unlabeled THT) into the incubation mixtures to a final concentration of 5 µM. Note: Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP/FMO inhibition.
Briefly vortex and return to the 37°C shaking water bath for 5 minutes to equilibrate.
Step 3: Reaction Initiation and Sampling
Initiate the reactions by adding the NADPH regenerating system (final concentration 1 mM) to all arms except the -NADPH control arm.
At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from each incubation mixture.
Step 4: Reaction Quenching and Extraction
Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard) to precipitate microsomal proteins and halt enzymatic activity.
Vortex the quenched samples vigorously for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the particle-free supernatant to an LC-MS vial for analysis.
Step 5: LC-MS/MS Analysis
Analyze the samples using a reversed-phase LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode.
Monitor the Multiple Reaction Monitoring (MRM) transitions for THT-d4 (m/z 93.1
61.0) and its primary metabolite, Sulfolane-d4 (m/z 125.1 61.0).
Calculate the in vitro half-life (
) from the log-linear decline of the THT-d4 peak area ratio, and derive the intrinsic clearance () using the formula:
Conclusion
The strategic deployment of Tetrahydrothiophene-2,2,5,5-d4 fundamentally transforms how we investigate the toxicology of thioethers. By utilizing the kinetic isotope effect to selectively silence the CYP-mediated
-hydroxylation pathway, DMPK scientists can achieve high-fidelity phenotyping of FMO3-driven S-oxidation. This self-validating protocol ensures robust, artifact-free data, providing critical insights into the metabolic routing of xenobiotics and the mitigation of reactive metabolite-driven toxicity.
References
Flavin-containing monooxygenase 3 (FMO3) role in busulphan metabolic pathway
PLOS One
URL:[Link]
Pharmacogenetic Aspects of Drug Metabolizing Enzymes in Busulfan Based Conditioning Prior to Allogenic Hematopoietic Stem Cell Transplantation
Current Drug Metabolism
URL: [Link]
Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism
Pharmacology & Therapeutics (via PMC)
URL:[Link]
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930)
Drug Metabolism and Disposition (via PubMed)
URL:[Link]
Synthesis of Deuterated Pharmaceuticals Using Tetrahydrothiophene-2,2,5,5-d4: Mechanistic Insights and Protocols
Executive Summary The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs)—often referred to as the "deuterium switcheroo"—has revolutionized pharmacokinetics by mitigating me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs)—often referred to as the "deuterium switcheroo"—has revolutionized pharmacokinetics by mitigating metabolic liabilities without altering target pharmacology[1]. Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) has emerged as a critical building block in this domain. By replacing the highly reactive
-protons of the thioether ring with deuterium, chemists can effectively neutralize Cytochrome P450 (CYP)-mediated degradation. This application note provides a comprehensive, self-validating guide to utilizing THT-d4 in drug synthesis, with a focus on mechanistic causality and robust experimental protocols.
The Mechanistic Rationale: Kinetic Isotope Effect (KIE)
The
-carbons adjacent to the sulfur atom in tetrahydrothiophene (THT) are highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent iron-oxo species present in CYP450 enzymes. This abstraction leads to rapid -hydroxylation, subsequent ring-opening, and accelerated renal clearance[2].
By utilizing THT-d4, the four ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-protons are replaced with deuterium. Because deuterium is twice as heavy as protium, the zero-point energy of the C-D bond is significantly lower than that of the C-H bond. This increases the bond dissociation energy by approximately 1.2–1.5 kcal/mol, raising the activation energy required for CYP-mediated cleavage.
The Causality of the "Metabolic Switch":
When the
-carbon is protected by the KIE, the enzyme's oxidative focus is forced to shift toward the heteroatom itself. This redirects the metabolic pathway toward S-oxidation, yielding a stable sulfoxide or sulfone metabolite. These oxidized metabolites often retain pharmacological activity, drastically extending the drug's effective half-life and reducing the formation of toxic, ring-opened byproducts. This exact mechanism is currently being leveraged in the development of next-generation Nav1.8 voltage-gated sodium channel inhibitors for pain management[3].
Physicochemical & Metabolic Profiling
To justify the use of THT-d4 over standard THT, the following quantitative parameters must be considered during the drug design phase:
Parameter
Tetrahydrothiophene (THT)
Tetrahydrothiophene-d4 (THT-d4)
Impact on Drug Design
-C-H/D Bond Dissociation Energy
~93 kcal/mol
~94.5 kcal/mol
Higher energy barrier prevents rapid CYP450 -hydroxylation.
Primary Metabolic Pathway
-Hydroxylation Ring Opening
S-Oxidation Sulfoxide/Sulfone
Shifts clearance from toxic degradation to stable, active metabolites.
CYP3A4/2D6 Clearance Rate
High (Rapid turnover)
Low (Prolonged stability)
Allows for lower, less frequent dosing regimens[1].
Isotopic Purity Requirement
N/A
>98 atom % D
Prevents "protium leakage" which would restore the rapid clearance pathway.
Metabolic Pathway Visualization
Caption: Divergent CYP450-mediated metabolic pathways of THT versus THT-d4 highlighting the kinetic isotope effect.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the activation and incorporation of THT-d4 into pharmaceutical scaffolds. Every procedure is designed as a self-validating system, ensuring that the deuterium label is not lost via unintended proton-exchange side reactions.
Protocol 1: Synthesis of Deuterated Sulfonium Salts (Electrophilic Activation)
Objective: Convert THT-d4 into a reactive S-alkyltetrahydrothiophenium salt for downstream nucleophilic coupling.
Causality: THT-d4 is a relatively weak nucleophile. Alkylation at the sulfur atom creates a highly reactive sulfonium leaving group, facilitating stereospecific C-S or C-C bond formation when exposed to target API nucleophiles.
Step-by-Step Methodology:
Preparation: Dissolve THT-d4 (1.0 eq, >98 atom % D) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality: Moisture leads to competitive hydrolysis of the alkylating agent.
Alkylation: Cool the reaction vessel to 0 °C. Dropwise, add methyl trifluoromethanesulfonate (MeOTf) (1.05 eq). Causality: The low temperature prevents exothermic degradation. The triflate counterion is non-coordinating, preventing reverse nucleophilic attack on the newly formed sulfonium center.
Propagation: Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.
Isolation: Induce precipitation of the sulfonium salt by adding ice-cold diethyl ether. Filter under a stream of argon and dry in vacuo.
Self-Validation (In-Process Control):
H-NMR (CDCl): Confirm the absence of multiplet signals at 3.4-3.6 ppm (which would correspond to -protons in a non-deuterated sulfonium salt).
H-NMR (CHCl): Observe a sharp, integrated singlet corresponding to the intact deuterium atoms at the 2,2,5,5 positions. If protium exchange occurred, the integration will fall below the theoretical 4.0 D value.
Protocol 2: Oxidation to THT-d4 1,1-dioxide (Deuterated Sulfolane Pharmacophore)
Objective: Synthesize a stable, polar deuterated sulfolane ring, a critical motif in modern Nav1.8 inhibitors[3].
Causality: Direct oxidation must avoid radical pathways or strongly basic conditions that could trigger
-deprotonation and subsequent deuterium-protium exchange with the solvent.
Step-by-Step Methodology:
Solvent Selection: Dissolve THT-d4 in glacial acetic acid. Causality: Acetic acid provides a mildly acidic environment that suppresses carbanion formation at the
-carbon, locking the deuterium atoms in place.
Controlled Oxidation: Cool the solution to 0 °C. Slowly add 30% aqueous
(2.5 eq) via a syringe pump over 30 minutes.
Thermal Activation: Heat the reaction to 60 °C for 3 hours. Causality: The initial S-oxidation to the sulfoxide is rapid at room temperature, but the second oxidation step to the sulfone requires thermal activation to overcome the electron-withdrawing effect of the newly formed S=O bond.
Quenching: Cool to 0 °C and quench with saturated aqueous sodium thiosulfate to neutralize residual peroxides. Extract with ethyl acetate.
Self-Validation (In-Process Control):
LC-MS (ESI+): Analyze the organic layer. The target
peak must appear at m/z 125.0 (calculated for ). Any peak at m/z 121.0 indicates complete loss of the deuterium label, signaling a failure in pH control during oxidation.
Synthetic Workflow Visualization
Caption: Synthetic workflow for the activation and incorporation of THT-d4 into complex pharmaceutical APIs.
References
Halford, B. (2016). Deuterium switcheroo breathes life into old drugs. Chemical & Engineering News, 94(27), 32-36. Available at:[Link]
Tibet Haisco Pharmaceutical Co., Ltd. (2024). Tetrahydrothiophene derivative and use thereof in medicine (Patent No. WO2024146632A1). Google Patents.
Timmins, G. S. (2014). Deuterated drugs: where are we now?. Expert Opinion on Therapeutic Patents, 24(10), 1067-1075. Available at:[Link]
Application Note: 1H NMR Chemical Shift Assignments for Tetrahydrothiophene-2,2,5,5-d4
This Application Note and Protocol is designed for researchers and analytical scientists requiring precise structural characterization of isotopically labeled heterocycles. It focuses on the 1H NMR chemical shift assignm...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and analytical scientists requiring precise structural characterization of isotopically labeled heterocycles. It focuses on the 1H NMR chemical shift assignments for Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) , a critical internal standard and mechanistic probe in metabolic and synthetic sulfur chemistry.
Executive Summary
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is a selectively deuterated isotopologue of tetrahydrothiophene where the four protons adjacent to the sulfur atom (
-positions) are replaced by deuterium. This modification silences the -proton signals in 1H NMR, collapsing the complex multiplet structure of the remaining -protons into a simplified singlet. This guide provides the definitive chemical shift assignments, explains the spectral simplification caused by deuteration, and outlines a robust protocol for purity assessment.
Chemical Structure and Theoretical Background[1][2][3]
Molecular Geometry
The tetrahydrothiophene ring exists in a dynamic equilibrium between twist and envelope conformations. In solution, rapid pseudorotation averages the symmetry to effectively
.
-positions (2, 5): Deuterated (H). Silent in H NMR.
-positions (3, 4): Protonated (H). Active in H NMR.[1][2][3][4]
Spectral Simplification Mechanism
In non-deuterated (native) THT, the
H NMR spectrum is complex due to strong vicinal coupling between and protons ( spin system).
Native THT:
-H (~2.83 ppm) and -H (~1.94 ppm) appear as higher-order multiplets.
THT-d4: The replacement of
-H with -D removes the strong coupling. While coupling exists, it is approximately 6.5 times smaller than and often results only in line broadening rather than resolved splitting. Consequently, the -protons (H3, H4) appear as a singlet .
Structural Diagram
Figure 1: Structural representation of Tetrahydrothiophene-2,2,5,5-d4 highlighting the NMR-silent deuterated
-carbons and the NMR-active -carbons.
Experimental Protocol
Safety and Handling
Stench Warning: THT and its derivatives have a potent, unpleasant sulfide odor. All handling must occur inside a functioning fume hood.
Volatility: THT-d4 is volatile (bp ~119 °C).[5] Keep vials capped when not in use to prevent isotopic dilution via evaporation or moisture uptake.
Sample Preparation
Reagents:
Analyte: Tetrahydrothiophene-2,2,5,5-d4 (>98 atom % D).
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as internal reference.
Procedure:
Tare: Place a clean, dry 5mm NMR tube in a micro-balance.
Dispense: Using a gas-tight microsyringe, transfer 10–15 mg (approx. 10-15
L) of THT-d4 into the tube.
Solvate: Add 0.6 mL of CDCl
.
Mix: Cap the tube and invert 3 times to ensure homogeneity.
Seal: Parafilm the cap immediately to prevent odor leakage.
Acquisition Parameters (400 MHz+)
To ensure accurate integration for isotopic purity calculations, use quantitative parameters (qNMR):
Parameter
Setting
Rationale
Pulse Sequence
zg30 or zg90
Standard 1D proton.
Spectral Width
10–12 ppm
Covers standard organic range.
Acquisition Time (AQ)
> 3.0 sec
Ensures good digital resolution.
Relaxation Delay (D1)
10–15 sec
Critical for qNMR. Allows full relaxation of protons (T1 for THT is ~2-4s).
Scans (NS)
16 or 32
Sufficient S/N for neat samples.
Temperature
298 K (25 °C)
Standard reference temperature.
Results: Chemical Shift Assignments
The following data represents the standard assignment in CDCl
referenced to TMS at 0.00 ppm.
Assignment Table
Position
Atom
Isotope
Shift (, ppm)
Multiplicity
Integration
Notes
3, 4
-CH
H
1.94
Singlet (s)
4.00
Main analyte peak.[6] May appear as a broad singlet due to unresolved H coupling.
2, 5
-CH
H
Silent
-
-
Dominant species.
2, 5
-CH
H
2.83
Multiplet (m)
< 0.05
Residual impurity. Only visible if deuteration is incomplete.
Ref
TMS
H
0.00
Singlet
-
Internal Standard.
Solvent
CHCl
H
7.26
Singlet
-
Residual solvent peak.
Spectral Analysis[2][3][5][6]
The
-Signal (1.94 ppm): In native THT, this signal is a multiplet at 1.94 ppm. In THT-d4, the collapse to a singlet confirms the successful deuteration of the neighboring -carbons. The chemical shift is virtually identical to the native compound, with a negligible upfield isotope shift ( ppm).
The
-Signal (Residual): If the sample is not 100% deuterated, a small multiplet will appear at 2.83 ppm. The integration of this peak relative to the signal at 1.94 ppm allows for the calculation of isotopic purity.
Protocol: Isotopic Purity Calculation
To validate the quality of the THT-d4 reagent, perform the following calculation based on the integration of the residual proton signal.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining the isotopic purity of THT-d4.
Calculation Logic:
Calibrate the integral of the
-proton signal (1.94 ppm) to 4.00 .
Integrate the region around 2.83 ppm (residual
-protons). Let this value be .
If the molecule were fully protonated,
would be 4.00.
% Deuteration =
.
Example: If the residual peak at 2.83 ppm integrates to 0.08 (relative to the
-peak at 4.00):
References
ChemicalBook. (2025).[7][8] Tetrahydrothiophene 1H NMR Spectrum and Assignments. Retrieved from [2]
National Institutes of Health (NIH) - PubChem. (2025). Tetrahydrothiophene Compound Summary. Retrieved from
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for solvent residual peaks). Retrieved from
Lambert, J. B., et al. (1973). Conformational Analysis of Five-Membered Heterocycles. (Fundamental basis for THT coupling constants).
Application Notes & Protocols: A Technical Guide to the Use of Tetrahydrothiophene-2,2,5,5-d4 as an Internal Standard in Mass Spectrometry
Abstract In the landscape of quantitative mass spectrometry, the pursuit of precision and accuracy is paramount. This is particularly true in complex matrices encountered in the energy sector, environmental monitoring, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of quantitative mass spectrometry, the pursuit of precision and accuracy is paramount. This is particularly true in complex matrices encountered in the energy sector, environmental monitoring, and clinical diagnostics. Stable isotope-labeled internal standards are the cornerstone of robust and reliable quantification, offering a superior method for correcting analytical variability. This technical guide provides an in-depth exploration of Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) as an internal standard, with a specific focus on its application in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile sulfur compounds (VSCs) in natural gas. We will delve into the fundamental principles of isotope dilution mass spectrometry, the rationale behind the selection of THT-d4, detailed experimental protocols, and the interpretation of results.
The Imperative for Internal Standards in Mass Spectrometry
Mass spectrometry (MS) is an exceptionally sensitive and selective analytical technique. However, the accuracy and precision of quantitative MS can be compromised by several factors, including variations in sample preparation, injection volume, and instrument response. Internal standards (IS) are crucial for mitigating these sources of error. An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is equally affected by analytical variability.[1]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior ensures that the ratio of their signals remains constant throughout the analytical process.
Tetrahydrothiophene-2,2,5,5-d4: An Ideal Internal Standard for Volatile Sulfur Compound Analysis
Tetrahydrothiophene (THT), also known as thiophane, is a saturated heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom.[2] It is commonly used as an odorant in natural gas to enable leak detection.[3][4] The quantitative analysis of THT and other VSCs in natural gas is critical for quality control and safety monitoring.[4]
Tetrahydrothiophene-2,2,5,5-d4 is the deuterated analogue of THT, where the four hydrogen atoms at the 2 and 5 positions are replaced with deuterium. This makes it an excellent internal standard for the analysis of THT and other structurally similar VSCs.
Physicochemical Properties
Property
Tetrahydrothiophene (THT)
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4)
Molecular Formula
C₄H₈S
C₄H₄D₄S
Molecular Weight
88.17 g/mol
92.20 g/mol
Boiling Point
~121 °C
Expected to be very similar to THT
Solubility
Soluble in organic solvents
Expected to be very similar to THT
Note: The physicochemical properties of THT-d4 are expected to be nearly identical to those of THT, with the primary difference being the molecular weight.
The Rationale for Deuteration at the 2,2,5,5-Positions
The choice of deuteration positions is critical to ensure the stability of the isotopic label throughout the analytical process. Deuteration at the 2 and 5 positions, which are adjacent to the sulfur atom, is chemically robust and less susceptible to back-exchange with protic solvents compared to other positions on the ring.
The synthesis of deuterated thiophene derivatives can be achieved through methods such as silver-catalyzed hydrogen/deuterium (H/D) exchange using deuterium oxide (D₂O) as the deuterium source.[5] This method offers a direct and efficient way to introduce deuterium atoms at specific positions on the thiophene ring.[5] The selection of this synthetic route is driven by its ability to produce highly deuterated compounds with good functional group tolerance.[5]
Application: Quantitative Analysis of Thiophene in Natural Gas using GC-MS and THT-d4 as an Internal Standard
This section outlines a detailed protocol for the quantitative analysis of thiophene, a common sulfur-containing impurity in natural gas, using THT-d4 as an internal standard.
Experimental Workflow
Figure 1: GC-MS workflow for thiophene analysis.
Materials and Reagents
Thiophene (analytical standard)
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4)
High-purity methane or a certified natural gas matrix blank
Gas-tight syringes
Pressurized gas sampling canisters
Preparation of Standards
Stock Solutions: Prepare individual stock solutions of thiophene and THT-d4 in a suitable volatile solvent (e.g., methanol) at a concentration of 1000 µg/mL.
Working Standard Solution: Prepare a working standard solution containing both thiophene and THT-d4 at a concentration of 10 µg/mL each by diluting the stock solutions.
Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the working standard solution into pressurized gas sampling canisters filled with a known volume of high-purity methane or a natural gas matrix blank. The final concentrations should range from 0.1 to 10 ppmv.
Sample Collection and Preparation
Collect natural gas samples in passivated stainless steel canisters.
Prior to analysis, spike a known volume of the THT-d4 stock solution into the canister to achieve a final concentration of approximately 1 ppmv.
GC-MS Instrumentation and Parameters
Parameter
Setting
Gas Chromatograph
Agilent 7890B or equivalent
Mass Spectrometer
Agilent 5977B or equivalent
GC Column
DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent
Carrier Gas
Helium, constant flow at 2.0 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (10:1)
Oven Program
40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Transfer Line Temp.
280 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
SIM Ions (Thiophene)
m/z 84 (quantifier), 58, 45
SIM Ions (THT-d4)
m/z 92 (quantifier), 62, 48
Data Analysis and Quantification
Integrate the peak areas for the quantifier ions of thiophene (m/z 84) and THT-d4 (m/z 92).
Calculate the response factor (RF) for each calibration standard using the following equation:
RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
Determine the concentration of thiophene in the unknown samples by applying the calculated area ratio to the calibration curve.
Self-Validating System: Ensuring Trustworthiness of Results
The use of THT-d4 as an internal standard creates a self-validating system. Any variations in sample introduction or instrument performance will affect both the analyte and the internal standard similarly. Therefore, the ratio of their signals should remain constant, ensuring the reliability of the quantitative results.
Figure 2: Principle of internal standard correction.
Conclusion
Tetrahydrothiophene-2,2,5,5-d4 serves as an exemplary internal standard for the quantitative analysis of volatile sulfur compounds by GC-MS. Its near-identical physicochemical properties to its non-deuterated counterpart ensure that it effectively compensates for analytical variability, leading to highly accurate and precise results. The detailed protocol provided herein for the analysis of thiophene in natural gas demonstrates a practical and robust application of this powerful analytical tool. The principles and methodologies discussed are broadly applicable to a range of analytes and matrices, underscoring the versatility and importance of stable isotope-labeled internal standards in modern mass spectrometry.
References
ProcessSensing.com. (n.d.). Measurement of THT in natural gas. Retrieved from [Link]
Agilent Technologies. (2019). Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. Retrieved from [Link]
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
ASTM International. (2016). ASTM D5504-12, Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]
ASTM International. (2015). ASTM D7011-15, Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. Retrieved from [Link]
Sheng, F. F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene derivatives. Organic & Biomolecular Chemistry.
Shimadzu. (n.d.). GC-SCD Analysis of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623. Retrieved from [Link]
OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]
Djokic, M. R., et al. (2017). Quantitative on-line analysis of sulfur compounds in complex hydrocarbon matrices.
Parmar, S. S., de Vera, V., & Liu, Y. (2002). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS).
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN-Journal of Metrology Society of India, 25(3), 135-164.
Technical Support Center: Troubleshooting NMR Baseline Distortions & Noise Using Tetrahydrothiophene-2,2,5,5-d4
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline noise, severe baseline roll, and degraded Signal-to-Noise Ratios (SNR) wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline noise, severe baseline roll, and degraded Signal-to-Noise Ratios (SNR) when using specialized deuterated solvents. Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is a powerful solvent and displaceable ligand used heavily in organometallic and sulfur chemistry. However, its unique chemical properties—specifically its strong coordination affinity for transition metals and its susceptibility to spontaneous oxidation—make it a frequent culprit for complex NMR baseline artifacts.
This guide provides field-proven, self-validating protocols to systematically diagnose and eliminate baseline noise in THT-d4 NMR samples.
Diagnostic Workflows: Understanding the Causality of Baseline Noise
Before adjusting spectrometer parameters, we must identify whether the baseline noise is a hardware artifact (e.g., acoustic ringing) or a chemical artifact (e.g., paramagnetic relaxation enhancement or solvent oxidation). THT-d4 is a cyclic thioether; it readily oxidizes in the presence of air to form tetrahydrothiophene-1-oxide-d4 (sulfoxide) and sulfolane-d4 (sulfone) [3]. Furthermore, THT-d4 strongly coordinates to trace metals (like Au, Ag, and Cu) [4], which can act as paramagnetic relaxation agents.
Table 1: Quantitative Diagnostic Parameters for THT-d4 NMR Artifacts
Artifact / Impurity
Diagnostic NMR Signature
Causality of Baseline Impact
Corrective Action
Acoustic Ringing
Global sinusoidal baseline roll, worse at edges of wide sweep widths.
Sulfoxide/sulfone formation increases solvent polarity, detuning the RF coil and reducing SNR [3].
Degas solvent (Freeze-Pump-Thaw); store under Argon.
Experimental Protocols for Baseline Correction
Every protocol below is designed as a self-validating system: you will perform a specific action and immediately check a corresponding raw data metric (like the FID shape or tuning dip) to verify success.
Protocol A: Mitigating Acoustic Ringing and Hardware-Induced Baseline Roll
Context: If your baseline exhibits a "wavy" sinusoidal roll—particularly in low-frequency nuclei like
or —the cause is likely acoustic ringing. The excitation pulse physically vibrates the probe, and if the receiver opens too early, it records this vibration as a spurious signal [1].
Step-by-Step Methodology:
Assess the FID for Clipping: Type rga (TopSpin) to auto-set the Receiver Gain. Inspect the first 10 data points of the FID. If the top or bottom of the wave is flat (truncated), manually reduce the RG by half until the sine wave is perfectly smooth. Validation: A non-clipped FID ensures baseline noise isn't an artifact of digitizer overload.
Increase Pre-Scan Delay (DE): Access your acquisition parameters. Locate the pre-scan delay (parameter DE in Bruker, rof2 in Agilent). Increase this value to 10–20 µs. Causality: This provides sufficient time for the acoustic ringing of the probe coils to decay to zero before the receiver begins data collection [1].
Apply Backward Linear Prediction: Because increasing the DE means you are missing the first few true data points of the FID, you must mathematically reconstruct them. In your processing parameters, set the linear prediction mode to backward (ME_mod = bslp in TopSpin) for the first 16-32 points.
Polynomial Baseline Correction: Apply a post-acquisition baseline correction algorithm. Use the command abs or absd to fit the baseline to a polynomial and subtract it [1]. Validation: The resulting spectrum should have a perfectly flat baseline with zero offset.
Protocol B: Purifying THT-d4 from Oxidation and Paramagnetic Impurities
Context: THT-d4 is a potent ligand. If your sample contains trace metals from spatulas, glassware, or reagents, THT-d4 will coordinate them [4]. If these metals are paramagnetic (e.g.,
, ), they induce severe line broadening that manifests as a massive baseline hump. Additionally, dissolved oxygen and sulfoxide degradation products [3] ruin probe tuning and introduce noise.
Step-by-Step Methodology:
Prepare Activated Alumina: Inside an inert-atmosphere glovebox, prepare a small Pasteur pipette column packed with 2 cm of activated basic alumina (Brockmann Grade I).
Filtration: Pass your THT-d4 solvent through the alumina plug. Causality: The highly polar basic alumina strongly binds trace metal ions and polar oxidation products (tetrahydrothiophene-1-oxide-d4), stripping them from the less polar thioether.
Deoxygenation (Freeze-Pump-Thaw): Transfer the filtered THT-d4 to a Schlenk flask. Submerge in liquid nitrogen until frozen solid. Open the flask to a high vacuum line for 5 minutes. Close the vacuum valve and thaw the solvent in a warm water bath to release dissolved
. Repeat this cycle three times. Validation: The absence of bubbling during the final thaw confirms the removal of paramagnetic oxygen.
Sample Preparation & Tuning: Prepare your NMR sample using the purified solvent. Re-tune and re-match the probe (using atma or manual tuning). Validation: The tuning "dip" (wobble curve) should be significantly sharper and deeper, indicating the removal of detuning polar impurities.
Frequently Asked Questions (FAQs)
Q: I increased my number of scans (NS), but the baseline noise in my THT-d4 sample is getting worse, not better. Why?A: If noise scales linearly with the number of scans, it is not random thermal noise (which should decrease relative to the signal by
). It is a systematic hardware artifact. This is almost always caused by Receiver Gain (RG) clipping due to a strong residual solvent peak from degraded THT-d4. Check your raw FID; if it is clipped, reduce the RG immediately.
Q: My baseline has a massive, broad "hump" between 2 and 5 ppm, but the rest of the baseline is flat. Is this a phase issue?A: No. While severe phase errors can cause rolling baselines, a localized broad hump in a strongly coordinating solvent like THT-d4 is a hallmark of Paramagnetic Relaxation Enhancement (PRE). THT-d4 has coordinated a trace paramagnetic metal in your sample, creating a complex with an ultra-short
relaxation time. You must treat your sample with a metal-scavenging resin (Protocol B) to resolve this.
Q: Why does my
NMR in THT-d4 have a wavy baseline, but the NMR is perfectly flat?A: Acoustic ringing is highly frequency-dependent and is significantly more pronounced at lower resonance frequencies (like or ) and wider sweep widths [1]. The probe coils vibrate more violently at these frequencies. You must rely on backward linear prediction and an optimized pre-scan delay (Protocol A) to resolve this in the domain.
Q: Can I just use standard baseline correction software to fix the roll?A: Software correction (like polynomial fitting or Bayesian analysis) is highly effective for mild baseline roll [2]. However, if the roll is caused by severe acoustic ringing or PRE, mathematical correction will often distort the integration of your actual analyte peaks. Always fix the physical cause (hardware timing or chemical purity) before relying on software algorithms.
Troubleshooting Workflow Visualization
Below is the logical decision tree for diagnosing baseline issues specific to THT-d4 NMR samples.
Decision tree for diagnosing and resolving baseline noise and artifacts in THT-d4 NMR samples.
Baseline Roll Removal in NMR Spectra Using Bayesian Analysis. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrN3d2Xu-O4ke9jdq0DPZJsEp-29gvO9q2l3NyqI8b8Rg3ggtjnZozVPjSyAv7-dehjHN0qlSHJYUatHON5bDQclosBXNvn7GsEYAJstRq-M_VCnLMuVcFjqS8YYKr1q0TZ1dRbppLx4p7Kn4LMoHiMSkaa8oocJ4=]
Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3mEiP86owyg3e2tztGCOZVgWwlACYqvFUx2kwt5nD-OYJzWCyCEH1wPrGcccpjWZRBm1TbGrW1l3E4U6O6oXXjaPf_hNNg4EBAo6BoOxBPcHW9QhwlHv2Sip7h3a6zg_1ozDEqHVNoALdqv4JtLFbLr9xlCGVo3dmn_k5gfaRh62LER6pIVCThHpAXBolIv8syXB1pPWVVDApHTgsBa9cdJYt0-LKLSmQ5pYdbDDhGyvCm6vzDYIOF8SZ_akGXd4eQHdRjdO4ajaz6KAlmFvtG5WmJmg-ng==]
Gold-Catalyzed Oxidative Coupling of Arenes and Arylsilanes. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMkN4rZrUR9UHObq9HNjf8LmOUrnrnvLyc7ckj7YRKc5-4VgFRYdpA2cyd9VSQZLDH1Aoh-luy2kLoqhvWnPQBk6Z9kc2nCVaGSsQcko2DytS4MQuG0VYNnf9zj63kSaVD_ua]
Optimization
Minimizing residual solvent peaks in tetrahydrothiophene-2,2,5,5-d4 spectra
This guide functions as a specialized technical support resource for researchers utilizing Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) in high-resolution NMR spectroscopy. Topic: Minimizing Residual Solvent & Impurity Peaks...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized technical support resource for researchers utilizing Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) in high-resolution NMR spectroscopy.
Topic: Minimizing Residual Solvent & Impurity Peaks in Tetrahydrothiophene-2,2,5,5-d4
Lead Scientist: Dr. A. V. Thorne, Senior Applications Chemist
Last Updated: February 27, 2026
Executive Summary
Tetrahydrothiophene-d4 (THT-d4) is a specialized deuterated solvent often selected for its ability to dissolve sulfur-rich organometallics or specific polymers where Chloroform-d or DMSO-d6 fail. However, its utility is frequently compromised by three spectral artifacts:
Residual Protio-Solvent: High-intensity multiplets in the aliphatic region (
ppm).
Hygroscopicity: Broad water signals that drift and obscure analyte signals.
Oxidative Degradation: Formation of THT-1-oxide (sulfoxide), creating "ghost" peaks over time.
This guide provides the protocols to diagnose, minimize, and suppress these artifacts.
Part 1: The Spectral Landscape (Diagnosis)
Before attempting remediation, you must correctly identify the offending peaks. THT-d4 is not a "silent" solvent; its residual signals are complex multiplets due to
coupling.
Reference Data: Chemical Shifts in THT-d4
Species
Signal Type
Chemical Shift (, ppm)
Multiplicity
Notes
Residual THT-d3/h4
-CH
2.82
Broad Multiplet
Protons adjacent to Sulfur. Major interference.[1]
Residual THT-d3/h4
-CH
1.94
Broad Multiplet
Protons beta to Sulfur.
Water (HO/HDO)
Labile
2.4 - 3.2
Broad Singlet
Variable. Shifts downfield with concentration/temp. Often overlaps with -CH.
THT-1-Oxide
Impurity
~2.9 - 3.1
Multiplet
Oxidation product. Appears as a "shoulder" on the solvent peak.
THT-1,1-Dioxide
Impurity
~3.05
Triplet
Sulfolane (rare, indicates severe oxidation).
Critical Diagnostic: If your "impurity" peaks are exact multiplets at 2.82 and 1.94 ppm, this is isotopic impurity (residual solvent), not contamination. You cannot "dry" this away; you must use solvent suppression (See Part 3).
Part 2: Removing Water (The Hygroscopicity Protocol)
THT is a sulfide and, while less hygroscopic than DMSO, it will scavenge atmospheric moisture. Water in THT typically appears as a broad peak interfering with the 2.5–3.0 ppm region.
Why this fails for most users: Researchers often add "fresh" molecular sieves directly from the bottle. Commercial sieves are already saturated with atmospheric water. They must be thermally activated.
The Workflow:
Figure 1: Correct activation workflow for molecular sieves. Using unactivated sieves will introduce dust and more water into your THT-d4.
Step-by-Step:
Selection: Use 4Å sieves (beads, not powder, to avoid shimming issues).
Activation: Bake at 250–300°C under high vacuum for 12 hours. If a vacuum oven is unavailable, heat in a muffle furnace and cool inside a vacuum desiccator.
Dosing: Add activated sieves to the THT-d4 stock bottle (approx. 5-10% volume/weight).
Time: Allow to stand for at least 24 hours before use.
Transfer: Syringe the solvent out; do not pour (pouring introduces dust).
Part 3: Suppressing Residual Solvent (Isotopic Purity)
If your issue is the peaks at 2.82 and 1.94 ppm, drying will not help. These are protons attached to the solvent molecules (incomplete deuteration).
The Solution: Excitation Sculpting or Presaturation
Standard 1D proton experiments will be dominated by these signals. Use the following acquisition strategies:
Option A: Presaturation (zgpr)
Best for: Quantitative analysis where the analyte signals are not under the solvent peak.
Mechanism: A low-power RF pulse is applied at the exact frequency of the THT residual peak (2.82 ppm) during the relaxation delay.
Setup:
Find the exact offset (O1) of the 2.82 ppm multiplet.
Set pulse program to zgpr (Bruker) or presat (Varian/Agilent).
Warning: This may attenuate analyte signals within ±0.1 ppm of the solvent peak.
Option B: Excitation Sculpting (zgesgp)
Best for: Clean spectra with minimal baseline distortion.
Mechanism: Uses gradient echoes to selectively dephase the solvent magnetization.
Setup:
Select zgesgp pulse sequence.
Center O1 on the largest solvent peak.
Optimize gradient strength if necessary.
Part 4: Preventing Degradation (The Oxidation Issue)
THT is susceptible to oxidation by atmospheric oxygen, forming Tetrahydrothiophene-1-oxide .
Symptoms:
New multiplets appearing slightly downfield of the main residual peaks (approx 2.9–3.1 ppm).
Sample smells "sharper" or more acrid than the usual sulfide odor.
Prevention Protocol:
Inert Gas: Always backfill the THT-d4 bottle with Argon or Nitrogen after use.
Storage: Store at 4°C in the dark. Light accelerates sulfide oxidation.
Filtration: If oxide precipitates (rare, usually soluble), filter through a 0.2 µm PTFE syringe filter.
Troubleshooting FAQs
Q: I see a broad "hump" moving between 2.5 and 3.5 ppm. What is it?A: This is water. In THT, water is not strongly hydrogen-bonded (unlike in DMSO), so its chemical shift is highly concentration-dependent. If your sample contains H-bond acceptors (amines, alcohols), the water peak will shift downfield. Fix: See Part 2 (Sieves).
Q: Can I use Silica Gel to dry THT-d4?A:NO. Silica gel is slightly acidic and can catalyze the oxidation of sulfides or adsorb your analyte. Always use neutral Alumina or 4Å Molecular Sieves.
Q: My baseline is wavy around the solvent peaks. Why?A: This is "truncation artifact" or "ringing" caused by the intense residual solvent signal.
Fix 1: Increase the Line Broadening (LB) in processing (0.3 - 0.5 Hz).
Fix 2: Use the Presaturation method (Part 3) to reduce the signal intensity before the FID is recorded.
Q: Why does THT-d4 smell so bad even when the tube is capped?A: THT has a low olfactory threshold. Sulfur compounds permeate polyethylene caps.
Fix: Use high-quality NMR tubes with PTFE (Teflon) caps or flame-seal the tube for long-term storage.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Burum, D. P., & Ernst, R. R. (1980). Net polarization transfer via a J-ordered state for signal enhancement of low-sensitivity nuclei. Journal of Magnetic Resonance. (Foundational theory for solvent suppression techniques).
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Technical Support Center: Tetrahydrothiophene-2,2,5,5-d4 Integrity & Degradation Analysis
The following Technical Support Center guide is designed for researchers and analytical chemists utilizing Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) , primarily as an internal standard in gas chromatography-mass spectromet...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Center guide is designed for researchers and analytical chemists utilizing Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) , primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) workflows.
Core Directive: The "Silent" Degradation of Deuterated Standards
Researcher Notification:
Tetrahydrothiophene-2,2,5,5-d4 (THT-d4) is the industry-standard isotopic label for quantifying tetrahydrothiophene (THT), a critical odorant in natural gas and a common solvent. While THT-d4 is chemically robust, it is not inert .
The primary failure mode is not simple decomposition, but a two-step process: S-Oxidation followed by Isotopic Scrambling.
If you observe a loss of internal standard response or the appearance of "ghost peaks" at +16 or +32 mass units, your standard has likely compromised its isotopic integrity. This guide details how to detect, quantify, and prevent this degradation.
Q1: I am seeing a decline in my THT-d4 internal standard peak area. Is it evaporating or degrading?
Diagnosis: While THT is volatile (BP ~119°C), a significant drop in response often indicates S-oxidation rather than evaporation, especially if the vial was sealed.
The Mechanism:
THT-d4 oxidizes to Tetrahydrothiophene-1-oxide-d4 (Sulfoxide) and subsequently to Tetrahydrothiophene-1,1-dioxide-d4 (Sulfone/Sulfolane) .
Impact: These products are significantly more polar than the parent thioether.
Symptom: In a standard non-polar GC run (e.g., DB-1, DB-5), these oxidation products often elute much later or not at all (sticking to the inlet/column head), appearing as a "loss" of mass.
Q2: I detected new peaks at m/z 108 and m/z 124. Are these impurities?
Answer: These are likely the specific degradation products of your THT-d4.
m/z 92: Parent THT-d4.
m/z 108 (+16 Da): THT-1-oxide-d4 (Sulfoxide).
m/z 124 (+32 Da): THT-1,1-dioxide-d4 (Sulfone).
Critical Check: If you see clusters around 108 (e.g., 107, 106), you are witnessing H/D Exchange (see Module 3).
Q3: Why is my "deuterated" standard showing proton signals in NMR?
Answer: This indicates Alpha-Proton Exchange .
The deuterium atoms in THT-d4 are located at the 2,5-positions (alpha to the sulfur).
In THT-d4: These C-D bonds are relatively stable.
In THT-oxide-d4: The S=O group renders the alpha-deuterons highly acidic (pKa drops significantly).
The Failure: Trace moisture in your solvent promotes rapid exchange of D for H at the alpha positions of the sulfoxide, creating a mixture of isotopologues.
Technical Deep Dive: The Degradation Pathway
The following diagram illustrates the cascade from stable standard to scrambled degradation products.
Caption: Figure 1. Oxidative degradation pathway of THT-d4 leading to sulfoxide formation and subsequent isotopic scrambling via alpha-proton exchange.
Experimental Protocols: Validation & Detection
Protocol A: GC-MS Integrity Check
Objective: Confirm the purity of THT-d4 and quantify oxidation levels.
Instrument Parameters:
Column: DB-Wax or VF-WAXms (Polar columns preferred to elute sulfoxides/sulfones).
Blank Run: Inject pure solvent (e.g., Hexane or Methanol) to clear memory effects.
Sample Prep: Dilute THT-d4 to ~50 ppm in anhydrous Dichloromethane (DCM). Note: Avoid methanol if checking for exchange to prevent solvent-proton interference.
Data Analysis: Extract Ion Chromatograms (EIC) for the masses in Table 1.
Table 1: Key Diagnostic Ions
Compound
Molecular Ion (M+)
Key Fragment (M-28)
Retention Behavior (Polar Col.)
THT-d4 (Parent)
92
64 (Loss of C2H4)
Early Eluter
THT-Sulfoxide-d4
108
80 (Loss of C2H4)
Mid-Eluter (Broad peak)
THT-Sulfone-d4
124
60 (Loss of SO2)
Late Eluter
Scrambled Sulfoxide
107, 106
Mixed
Co-elutes with Sulfoxide
Protocol B: NMR Verification (The "Gold Standard")
Objective: Detect early-stage oxidation and H/D exchange undetectable by low-res MS.
Solvent: CDCl3 (ensure it is neutralized/free of acid traces).
Acquisition: 1H-NMR (minimum 400 MHz).
Analysis:
THT-d4: Should show no signals (silent spectrum) or trace residual protons if <99% D.
Degradation: Look for multiplets at δ 2.8–3.2 ppm . These correspond to protons on the alpha-carbons of the oxidized species (sulfoxide/sulfone) that have exchanged D for H.
Interpretation: The appearance of proton signals in a "deuterated" sample confirms that oxidation has occurred and the resulting acidity has led to back-exchange with environmental moisture [1, 2].
Storage & Prevention Guidelines
To maintain the integrity of THT-d4 standards (Reference Material):
Oxygen Exclusion: Store under Argon or Nitrogen atmosphere. Oxidation is the rate-limiting step for degradation [3].
Moisture Control: Store in a desiccator. Moisture is the catalyst for the secondary failure mode (H/D exchange) [4].
Container: Use amber glass ampoules. Avoid clear glass to prevent photo-oxidation, although THT is relatively photostable compared to other sulfur compounds.
Re-Certification: Re-analyze purity every 12 months (GC-MS Protocol A). If Sulfoxide > 2%, repurify or discard, as the kinetic rate of exchange increases with sulfoxide concentration.
References
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1][2] Inorganic Chemistry, 35(25), 7211–7216. Link
Sheng, F. F., et al. (2016). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings.[3] RSC Advances. Link
C/D/N Isotopes Inc. (n.d.). Tetrahydrothiophene-2,2,5,5-d4 Product Stability & Storage. CDN Isotopes Technical Data. Link
NIST Chemistry WebBook. (n.d.). Tetrahydrothiophene Thermochemistry and Spectra. National Institute of Standards and Technology. Link
Technical Support Center: Purification of Tetrahydrothiophene-2,2,5,5-d4
Welcome to the dedicated technical support center for the purification of tetrahydrothiophene-2,2,5,5-d4. This resource is designed for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the purification of tetrahydrothiophene-2,2,5,5-d4. This resource is designed for researchers, scientists, and professionals in drug development who are working with this deuterated organosulfur compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying tetrahydrothiophene-2,2,5,5-d4?
A1: The most effective and commonly employed purification techniques for tetrahydrothiophene-2,2,5,5-d4 are fractional distillation, column chromatography, and recrystallization of an adduct. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q2: How does the deuterium labeling in tetrahydrothiophene-2,2,5,5-d4 affect its purification compared to the non-labeled analog?
A2: The presence of deuterium atoms at the 2 and 5 positions results in a slightly higher molecular weight for the deuterated compound. This can lead to minor differences in physical properties such as boiling point and polarity compared to the non-deuterated tetrahydrothiophene. While these differences are generally subtle, they can be leveraged for more efficient separation during fractional distillation and chromatography. It is crucial to use analytical techniques like NMR and mass spectrometry to track the isotopic purity throughout the purification process.[1]
Q3: What are the most common impurities I should expect when synthesizing tetrahydrothiophene-2,2,5,5-d4?
A3: Common impurities can originate from starting materials, solvents, or side reactions. If dimethylformamide (DMF) is used as a solvent in the synthesis, residual dimethylamine may be present.[2] Other potential impurities include unreacted starting materials (e.g., deuterated 1,4-dihalobutane), byproducts from side reactions, and residual water. A thorough work-up procedure before the final purification is essential to remove the bulk of these contaminants.[3]
Q4: Are there any specific safety precautions I should take when handling and purifying tetrahydrothiophene-2,2,5,5-d4?
A4: Yes, tetrahydrothiophene and its deuterated analogs are flammable liquids with a strong, unpleasant odor.[4][5][6] All handling should be performed in a well-ventilated fume hood.[5][7][8] Protective personal equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4][7] Take measures to prevent the buildup of electrostatic charge and keep the compound away from ignition sources.[4][5]
Q5: How can I confirm the purity and isotopic enrichment of my final product?
A5: A combination of analytical techniques is necessary to confirm both chemical and isotopic purity. Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) is excellent for assessing chemical purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is crucial for determining the degree and position of deuteration.[1][9]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of tetrahydrothiophene-2,2,5,5-d4 from a close-boiling impurity.
Possible Cause: Inefficient distillation column or incorrect distillation rate.
Troubleshooting Steps & Solutions:
Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation. Aim for a rate of 1-2 drops per second for the distillate.
Vacuum Distillation: If the impurity is thermally labile or has a very close boiling point, consider performing the distillation under reduced pressure. This will lower the boiling points and may increase the boiling point difference between your product and the impurity.
Issue 2: The product has a persistent unpleasant odor even after distillation.
Possible Cause: Presence of highly volatile sulfur-containing impurities.
Troubleshooting Steps & Solutions:
Pre-treatment with Copper: Before distillation, stir the crude product with copper powder or turnings. Copper can react with and remove certain sulfur impurities.[7]
Azeotropic Distillation: In some cases, adding a small amount of a suitable solvent that forms an azeotrope with the impurity can help in its removal during the initial fraction.
Column Chromatography
Issue 1: The deuterated tetrahydrothiophene is streaking or tailing on the silica gel column.
Possible Cause: Interaction of the slightly polar sulfur atom with the acidic sites on the silica gel.
Troubleshooting Steps & Solutions:
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% added to the eluent) to neutralize the acidic sites.[4]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which can reduce the strong interactions with the sulfur compound.[4]
Optimize the Solvent System: A systematic screening of different solvent systems using Thin Layer Chromatography (TLC) can help identify an eluent that provides better separation and reduces tailing.
Issue 2: The compound is not eluting from the column.
Possible Cause: The compound is too polar for the chosen solvent system, or it is irreversibly adsorbing to the stationary phase.
Troubleshooting Steps & Solutions:
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective.[4]
Check for Decomposition: Before scaling up to a column, spot the compound on a TLC plate and let it sit for some time before eluting to check for any on-plate decomposition. If decomposition is observed, a different stationary phase is recommended.[10]
Recrystallization of an Adduct
Issue 1: The compound "oils out" instead of forming crystals.
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture.
Troubleshooting Steps & Solutions:
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[6]
Add More Solvent: If an oil forms, re-heat the solution and add a small amount of additional solvent to reduce the saturation level, then cool slowly.[8]
Seed Crystals: Adding a small "seed" crystal of the pure compound can help initiate crystallization.[4]
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[5]
Issue 2: Low recovery of the purified product.
Possible Cause: Too much solvent was used for dissolution, or the product has significant solubility in the cold washing solvent.
Troubleshooting Steps & Solutions:
Minimize Solvent Usage: Use the minimum amount of hot solvent required to completely dissolve the compound.[5]
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce the amount of product that redissolves.[11]
Concentrate the Mother Liquor: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to recover a second crop of crystals, which may require re-purification.[8]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying tetrahydrothiophene-2,2,5,5-d4 on a multi-gram scale, assuming the impurities have sufficiently different boiling points.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
Charging the Flask: Charge the round-bottom flask with the crude tetrahydrothiophene-2,2,5,5-d4 and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Heating: Begin heating the flask gently using a heating mantle.
Equilibration: As the liquid begins to boil, allow the vapor to rise slowly through the fractionating column. A temperature gradient will be established along the column.
Collecting Fractions: Collect the initial fraction (forerun) which will contain more volatile impurities. Once the temperature at the distillation head stabilizes at the boiling point of tetrahydrothiophene-2,2,5,5-d4 (the boiling point of non-deuterated tetrahydrothiophene is approximately 119-121 °C), switch to a clean receiving flask to collect the main fraction.[2]
Monitoring: Monitor the temperature throughout the distillation. A sharp, stable boiling point indicates a pure compound.
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Analysis: Analyze the collected fractions for purity using GC-MS and NMR.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for smaller scale purification or for separating impurities with similar boiling points to the product.
Step-by-Step Methodology:
Column Packing: Secure a glass chromatography column vertically in a fume hood. Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude tetrahydrothiophene-2,2,5,5-d4 in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
Fraction Collection: Collect the eluent in a series of fractions.
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
Combining and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetrahydrothiophene-2,2,5,5-d4.
Analysis: Confirm the purity of the combined fractions using GC-MS and NMR.
Data Presentation
Table 1: Physical Properties of Tetrahydrothiophene and its Deuterated Analog
Spectroscopic differences between 2,2,5,5-d4 and 3,3,4,4-d4 tetrahydrothiophene
Executive Summary For researchers utilizing isotopically labeled tetrahydrothiophene (THT), the choice between the 2,2,5,5-d4 ( -d4) and 3,3,4,4-d4 ( -d4) isotopologues is dictated by the specific spectroscopic window re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers utilizing isotopically labeled tetrahydrothiophene (THT), the choice between the 2,2,5,5-d4 (
-d4) and 3,3,4,4-d4 (-d4) isotopologues is dictated by the specific spectroscopic window required for the experiment.
Select 2,2,5,5-d4 THT when monitoring metabolic oxidation at the sulfur center or when the
-proton region (2.7–2.9 ppm) must be silent to observe substrate signals.
Select 3,3,4,4-d4 THT when investigating ring-opening mechanisms or when the
-proton region (1.8–2.0 ppm) obscures analyte signals.
This guide details the spectroscopic fingerprints (NMR, MS, IR) distinguishing these two isotopologues, supported by mechanistic fragmentation data and experimental protocols.
Structural & Physical Overview
The primary difference lies in the position of the deuterium atoms relative to the heteroatom (Sulfur). This positional isomerism creates distinct magnetic and vibrational environments.
Feature
2,2,5,5-d4 THT (-d4)
3,3,4,4-d4 THT (-d4)
CAS Number
33704-59-5
134634-97-2 (Generic d4)
Molecular Weight
92.20 g/mol
92.20 g/mol
Label Position
Adjacent to Sulfur (C2, C5)
Distal from Sulfur (C3, C4)
Symmetry Point Group
(approximate)
(approximate)
NMR Spectroscopy: The Definitive Identification
Nuclear Magnetic Resonance (NMR) provides the most immediate confirmation of isomeric identity. The deuterium substitution "silences" the proton signal at the labeled position and alters the carbon signal via spin-spin coupling (
).
A. Proton NMR (
H NMR)
In unlabeled THT, the spectrum consists of two multiplets:
-protons downfield (deshielded by S) and -protons upfield.
Isotopologue
-Region (~2.80 ppm)
-Region (~1.95 ppm)
Interpretation
Unlabeled THT
Multiplet (4H)
Multiplet (4H)
AA'BB' Spin System
2,2,5,5-d4
Silent
Singlet (Broad)
Loss of vicinal coupling; -protons are equivalent.
3,3,4,4-d4
Singlet (Broad)
Silent
Loss of vicinal coupling; -protons are equivalent.
Application Note: The residual signal in the "silent" region is often used to calculate isotopic enrichment. A 99% D enrichment will show a trace signal with 1% integral intensity relative to the fully protonated peak.
B. Carbon-13 NMR (
C NMR)
Deuterium (spin
) couples to carbon, splitting the signal into a quintet () and reducing peak height due to the loss of Nuclear Overhauser Effect (NOE) and splitting intensity distribution.
Carbon Position
2,2,5,5-d4 Spectrum
3,3,4,4-d4 Spectrum
C-Alpha (~31.9 ppm)
Quintet ( Hz)
Singlet (High Intensity)
C-Beta (~31.4 ppm)
Singlet (High Intensity)
Quintet ( Hz)
Analyst Tip: In
C NMR, look for the "missing" or low-intensity multiplet. If the downfield peak (~32 ppm) is small/split, you have the 2,2,5,5-d4 isomer.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry (EI-MS) offers a robust method to distinguish the isomers based on the loss of ethylene (Retro-[2+2] type fragmentation).
Fragmentation Logic
The primary fragmentation of THT involves the extrusion of ethylene (
) from the -positions (C3-C4), generating the thiirane radical cation ().
2,2,5,5-d4 Fragmentation:
The molecule loses the C3-C4 bridge (which contains Hydrogens ).
Neutral Loss:
(Mass 28).
Fragment Ion:
(retains -deuteriums).
m/z Observed:
.
3,3,4,4-d4 Fragmentation:
The molecule loses the C3-C4 bridge (which contains Deuteriums ).
Neutral Loss:
(Mass 32).
Fragment Ion:
(retains -hydrogens).
m/z Observed:
.
Figure 1: Distinct fragmentation pathways for THT isotopologues. The base peak shift from m/z 64 to m/z 60 is the primary diagnostic indicator.
Experimental Protocols
Protocol A: NMR Purity & Identity Verification
Objective: Confirm isotopic purity and regiochemistry.
Sample Prep: Dissolve 10 mg of labeled THT in 0.6 mL of
(containing 0.03% TMS).
Acquisition (
H):
Pulse Angle: 30°
Relaxation Delay (d1): 5.0 s (ensure full relaxation for integration).
Scans: 16.
Acquisition (
C):
Decoupling: Inverse Gated (to minimize NOE if quantitative) or Standard WALTZ-16.
Relaxation Delay: 2.0 s.
Scans: >256 (due to splitting of C-D signals).
Analysis:
Integrate the residual proton signal at the labeled position.
Calculate % Enrichment:
.
Protocol B: GC-MS Identification
Objective: Rapid differentiation of isomers in mixtures.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min.
Oven Program: 40°C (hold 2 min)
10°C/min 200°C.
MS Source: Electron Impact (70 eV).
Data Analysis:
Extract Ion Chromatogram (EIC) for m/z 64 (specific to 2,2,5,5-d4).
Extract Ion Chromatogram (EIC) for m/z 60 (specific to 3,3,4,4-d4).
Vibrational Spectroscopy (IR)
While less definitive than NMR, IR provides quick confirmation of deuteration.
C-D Stretching Region: Look for new bands in the 2100–2250 cm⁻¹ region (absent in unlabeled THT).
Fingerprint Region:
2,2,5,5-d4: The C-S stretching vibration (typically ~600-700 cm⁻¹) shifts to lower frequency due to the increased mass of the
-carbons directly attached to sulfur.
3,3,4,4-d4: The C-S stretch remains closer to the unlabeled frequency as the heavier isotopes are further from the C-S bond.
Summary Comparison Table
Property
2,2,5,5-d4 THT
3,3,4,4-d4 THT
Silent 1H NMR Region
2.7 – 2.9 ppm
1.8 – 2.0 ppm
Visible 1H Signal
~1.95 ppm (Singlet)
~2.80 ppm (Singlet)
13C NMR Quintet
~31.9 ppm (C-Alpha)
~31.4 ppm (C-Beta)
MS Base Peak (Fragment)
m/z 64 ()
m/z 60 ()
Primary Application
Metabolic studies (S-oxidation)
Ring-opening/Cleavage studies
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] Link
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Isotope Effects in NMR).
NIST Mass Spectrometry Data Center. "Tetrahydrothiophene Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
Lambert, J. B.; et al. "Proton Magnetic Resonance of Tetrahydrothiophene." J. Am. Chem. Soc.1972 , 94, 8172. (Source for coupling constants and conformational analysis).[2]
Technical Comparison: Deuterated (THT-d8) vs. Non-Deuterated Tetrahydrothiophene
This technical guide provides a comparative analysis of the impact of deuteration on the polarity and physicochemical properties of Tetrahydrothiophene (THT). Executive Summary Deuteration of tetrahydrothiophene (THT) to...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comparative analysis of the impact of deuteration on the polarity and physicochemical properties of Tetrahydrothiophene (THT).
Executive Summary
Deuteration of tetrahydrothiophene (THT) to form THT-d8 (Tetrahydrothiophene-d8) introduces subtle but measurable changes in physicochemical polarity. While the static dipole moment remains largely conserved, the dynamic polarity —governed by polarizability and molar volume—shifts measurably. THT-d8 exhibits a smaller molar volume and reduced polarizability compared to its protonated congener. In practical drug development applications, particularly Reverse-Phase HPLC (RP-HPLC), this results in THT-d8 eluting slightly earlier than THT due to weakened van der Waals interactions with the stationary phase.
Theoretical Framework: The Isotope Effect on Polarity
To understand the polarity shift, one must look beyond the static dipole moment (
) and analyze the quantum mechanical origins of the Carbon-Deuterium (C-D) bond.
Vibrational Zero-Point Energy (ZPE) & Bond Length
The primary driver of the isotope effect is the mass difference between Hydrogen (
H) and Deuterium (H).
Mechanism: Deuterium is twice as heavy as protium, which lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond.
Consequence: The C-D bond sits lower in the potential energy well. Due to the anharmonicity of the bond potential, the average internuclear distance for C-D is shorter than for C-H (typically by ~0.005 Å).
Impact on THT: This contraction reduces the overall molar volume of THT-d8. Since dielectric constant (
) and refractive index () are volume-dependent, THT-d8 becomes slightly "harder" and less polarizable.
Electronic Inductive Effects
While often considered negligible in bulk synthesis, the inductive effect becomes relevant in high-precision separation.
Electron Donating Capability: The C-D bond is effectively more electron-donating (+I effect) than the C-H bond. In the THT ring, this subtly alters the electron density around the Sulfur atom, potentially modulating the vector magnitude of the dipole, though this effect is secondary to the volume contraction.
Comparative Analysis: THT vs. THT-d8
The following table summarizes the expected physicochemical shifts based on established isotope effect principles.
Property
Tetrahydrothiophene (THT)
Tetrahydrothiophene-d8 (THT-d8)
Trend & Causality
Molecular Weight
88.17 g/mol
~96.22 g/mol
Increase: Mass addition of 8 neutrons.
Molar Volume
Baseline
Decreased (-0.2% to -0.5%)
Decrease: Shorter C-D bond lengths reduce effective molecular radius.
Polarizability
Baseline
Lower
Decrease: Tighter electron confinement in C-D bonds reduces London Dispersion forces.
Dielectric Constant
~7.58 (at 20°C)
Slightly Lower (< 7.58)
Decrease: Reduced polarizability lowers the static permittivity.
RP-HPLC Retention
(Reference)
(Earlier)
Shift: Weaker hydrophobic interaction with C18 stationary phase.
Visualization: The Isotope Polarity Cascade
The following diagram illustrates the causal pathway from atomic substitution to macroscopic property changes.
Caption: Causal pathway linking deuteration to macroscopic changes in polarity and chromatography retention.
Experimental Protocols
For researchers validating THT-d8 as a solvent or internal standard, the following self-validating protocols ensure data integrity.
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).
Mobile Phase: Isocratic 50:50 Water:Acetonitrile (ensure minimal pH buffering to isolate polarity effects).
Injection: Prepare a 1:1 mixture of THT and THT-d8 (100 µM each).
Detection: Mass Spectrometry (SIM mode). Monitor
89 (THT [M+H]+) and 97 (THT-d8 [M+H]+).
Analysis: Calculate resolution (
) and (separation factor).
Note: In RP-HPLC, THT-d8 typically elutes before THT due to weaker solvophobic interactions with the stationary phase.
Implications for Drug Development
Metabolic Stability (The Kinetic Isotope Effect)
While polarity is the focus here, the stronger C-D bond (approx. 1.2–1.5 kcal/mol stronger than C-H) significantly impacts metabolic oxidation.
CYP450 Oxidation: The oxidation of the THT ring (sulfoxidation or carbon hydroxylation) involves C-H bond cleavage. Deuteration at the
-carbon positions slows this rate (), potentially increasing the half-life of THT-based moieties in drug candidates.
Solvent Properties in NMR
THT-d8 is occasionally used as a specialized NMR solvent.
Solubility: Due to the lower dielectric constant, THT-d8 may exhibit slightly reduced solubility for highly polar ionic salts compared to protonated THT.
Residual Signal: The lack of proton signals in the 1.5–3.0 ppm range makes THT-d8 ideal for analyzing aliphatic analytes that would otherwise overlap with THT solvent peaks.
References
Wyman, J., & Ingalls, E. N. (1938). The Dielectric Constant of Deuterium Oxide. Journal of the American Chemical Society, 60(5), 1182–1184. Link
Context: Establishes the foundational principle that deuterated isotopologues (D2O)
Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of the C-H Bond Length. Journal of the American Chemical Society, 125(45), 13836–13849. Link
Context: Provides the mechanistic explanation for shorter C-D bonds leading to reduced molar volume and polarizability.
BenchChem Technical Support. (2025). Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[1] BenchChem Technical Guides. Link
Context: Validates the chromatographic behavior where deuterated compounds elute earlier in RPLC due to weaker van der Waals interactions.
Halevi, E. A. (1958).[2] Polarity differences between deuterated and normal molecules.[1][2][3] Transactions of the Faraday Society, 54, 1441-1446. Link
Context: Classic theoretical paper describing the electronic inductive differences between Protium and Deuterium.
A Senior Application Scientist's Guide to the Proper Disposal of TETRAHYDROTHIOPHENE-2,2,5,5-D4
Executive Directive: The following guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of TETRAHYDROTHIOPHENE-2,2,5,5-D4. As a deuterated analog of Tetrahydrothiophene (THT), its che...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Directive: The following guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of TETRAHYDROTHIOPHENE-2,2,5,5-D4. As a deuterated analog of Tetrahydrothiophene (THT), its chemical hazards are virtually identical. This document is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory adherence.
Hazard Identification and Inherent Risk Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. TETRAHYDROTHIOPHENE-2,2,5,5-D4, like its non-deuterated counterpart, is classified as a hazardous substance due to its flammability and toxicity.[1][2] The primary risks involve fire, acute toxicity upon exposure, and environmental contamination if handled improperly.
The causality behind its hazardous nature stems from its chemical structure: a volatile, sulfur-containing heterocyclic compound. This structure contributes to a low flash point, making it a significant fire risk, while the sulfur moiety can lead to the generation of toxic sulfur oxides (SOx) and hydrogen sulfide (H₂S) upon combustion.[3]
Table 1: Hazard Profile of Tetrahydrothiophene
Hazard Category
Description
Key Precaution
Flammability
Highly flammable liquid and vapor.[1] Flash Point: ~13°C (55°F).[4] Vapors are heavier than air and may travel to an ignition source and flash back.[3]
Handle only in a well-ventilated area, preferably a chemical fume hood. Keep away from all ignition sources (heat, sparks, open flames).[4][5] Use explosion-proof equipment and non-sparking tools.[1][4]
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes serious eye irritation and skin irritation.[1][6]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Fluorinated rubber, Butyl rubber), safety goggles, and a lab coat.[6][7]
Environmental
Harmful to aquatic life.[6] Must be prevented from entering drains and waterways.[5][6]
Collect all waste for proper disposal. Do not discharge to the sewer.[5][8]
Reactivity
Incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[3]
Store and segregate waste away from incompatible materials.[1]
Pre-Disposal: Waste Characterization and Segregation
The foundational principle of chemical waste management is accurate characterization and strict segregation. This is not merely a logistical step but a critical safety measure to prevent unintended chemical reactions in the waste container.
Core Principle: Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to determine if a waste is hazardous.[4][8] Given its properties, TETRAHYDROTHIOPHENE-2,2,5,5-D4 waste is unequivocally a hazardous waste.
Protocol:
Designate a Specific Waste Stream: Dedicate a specific, properly labeled waste container solely for TETRAHYDROTHIOPHENE-2,2,5,5-D4 and materials contaminated with it.
Avoid Co-mingling: Never mix this waste with other waste streams, especially:
Oxidizers: Mixing with oxidizing agents can cause a violent, exothermic reaction, leading to fire or explosion.[3]
Aqueous Waste: While THT has some water solubility, it should not be mixed with aqueous waste streams as this complicates disposal and does not mitigate its hazardous properties.
Halogenated Solvents: Keep separate from chlorinated or brominated solvents to facilitate proper disposal routing by your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Protocol
This protocol outlines the direct operational steps for collecting and preparing TETRAHYDROTHIOPHENE-2,2,5,5-D4 waste for final disposal.
Materials Required:
Designated hazardous waste container (chemically compatible, e.g., glass or appropriate plastic, with a screw-top cap).
Hazardous Waste Tag (provided by your institution's EHS department).
Secondary containment bin.
Appropriate PPE (as defined in Table 1).
Procedure:
Container Preparation:
Obtain a clean, empty, and dry waste container. Ensure it is free from contaminants that could react with the solvent.
Affix a hazardous waste tag to the container before adding any waste.[7] This is a regulatory requirement to ensure all waste is tracked from the moment of generation.[8]
Label the container clearly with "Hazardous Waste," the full chemical name "TETRAHYDROTHIOPHENE-2,2,5,5-D4," and any other primary constituents if it's a mixture.
Waste Collection:
Perform all waste transfers inside a certified chemical fume hood to control vapor exposure.[4]
Carefully pour the waste solvent into the designated container, avoiding splashes.
Collect any contaminated solids (e.g., pipette tips, absorbent paper) in a separate, clearly labeled solid waste bag or container. Do not add solid waste to the liquid waste container.
Container Management:
Keep the waste container securely capped at all times, except when adding waste.[7][9] This minimizes the release of flammable vapors and prevents accidental spills.
Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.
Place the container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[7]
Requesting Disposal:
Once the container is full or you are finished generating this waste stream, ensure the hazardous waste tag is completely filled out with the chemical name, concentration, and volume.
Follow your institution's specific procedures to schedule a hazardous waste pickup with the EHS department.[7] Do not attempt to transport or dispose of the waste yourself.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for the proper disposal of TETRAHYDROTHIOPHENE-2,2,5,5-D4.
Caption: Decision workflow for compliant disposal of TETRAHYDROTHIOPHENE-2,2,5,5-D4.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
For a Small Spill (<100 mL) within a Fume Hood:
Alert Personnel: Notify others in the immediate area.
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to cover the spill.[6] Do not use combustible materials like paper towels.
Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a sealed container for disposal as hazardous waste.[3][5]
Decontaminate: Clean the spill area thoroughly.
Report: Inform your lab supervisor and EHS office.
For a Large Spill (>100 mL) or any spill outside a Fume Hood: